Fenoprofen Calcium
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBLUATTGKZBH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31879-05-7 (Parent), 29679-58-1 (Parent) | |
| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045587 | |
| Record name | Fenoprofen calcium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53746-45-5, 71720-56-4 | |
| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprofen calcium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fenoprofen Calcium Salt Dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROFEN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2CW1QABJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular structure and chemical properties of fenoprofen calcium
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Fenoprofen Calcium
Introduction
This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Structurally and pharmacologically related to ibuprofen and naproxen, it is widely utilized for the symptomatic relief of mild to moderate pain, as well as for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[1][2] The therapeutic efficacy of fenoprofen stems from its ability to inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[3] This guide provides a detailed examination of the molecular architecture and physicochemical properties of this compound, offering critical insights for researchers, scientists, and professionals in drug development. Commercially, it is available as the calcium dihydrate salt, though its potency is typically expressed in terms of the active fenoprofen moiety.[1]
Molecular Structure and Stereochemistry
This compound is chemically designated as the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and typically exists as a dihydrate.[4][5] Its molecular formula is C₃₀H₂₆CaO₆·2H₂O, corresponding to a molecular weight of 558.65 g/mol .[5][6]
Figure 1. Chemical Structure of this compound Dihydrate.
Key Structural Features
The core structure of fenoprofen is characterized by a propanoic acid backbone substituted at the α-carbon with a 3-phenoxyphenyl group. This arylacetic acid derivative structure is common to many NSAIDs and is crucial for its pharmacological activity.[1][7]
Stereoisomerism
Fenoprofen possesses a single chiral center at the α-carbon of the propanoic acid moiety. Consequently, it exists as a pair of enantiomers: (S)-(+)-fenoprofen and (R)-(-)-fenoprofen. The commercially available drug is a racemic mixture of these two forms.[8][9] It is a well-established principle in pharmacology that the (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity through inhibition of cyclooxygenase enzymes.[8] The (R)-isomer is significantly less active but can undergo stereoselective bioconversion in the body to the active (S)-form, a process known as chiral inversion.[8]
Crystalline Structure
This compound is a white crystalline powder.[7] X-ray powder diffraction studies have confirmed its crystalline nature and have characterized its structure. The dihydrate form crystallizes in a monoclinic P2₁/n space group.[10][11] The water molecules of hydration play a significant role in stabilizing the crystal lattice.[12] Upon heating, the dihydrate can undergo dehydration, leading to a change in its crystal structure to form the anhydrous state.[12]
Physicochemical Properties
The chemical and physical properties of this compound are critical determinants of its formulation, stability, and pharmacokinetic profile. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₀CaO₈ (Dihydrate) | [6] |
| Molecular Weight | 558.63 g/mol (Dihydrate) | [9] |
| Appearance | White crystalline powder | [4][7] |
| pKa | 4.5 at 25°C | [1][7] |
| Solubility | - Slightly soluble in water - Soluble in 95% alcohol (~15 mg/mL at 25°C) - Soluble in DMSO (~33-105 mg/mL) - Insoluble in benzene | [7][13][14] |
| Melting Point | Decomposes above 94°C | [15] |
| Stability | Hygroscopic | [15] |
The pKa of 4.5 indicates that fenoprofen is a weak acid.[1][7] At physiological pH, it exists predominantly in its ionized form, which influences its absorption and distribution. Its slight solubility in water necessitates its formulation as a salt to improve bioavailability for oral administration.[1]
Mechanism of Action: COX Inhibition
Like other prototypical NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This is achieved by non-selectively and reversibly inhibiting both isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[6][16][17]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[16]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of pro-inflammatory prostaglandin synthesis.[16]
By inhibiting COX-2, fenoprofen reduces the levels of prostaglandins involved in mediating inflammation, pain, and fever.[18] However, its concurrent inhibition of COX-1 is associated with the characteristic side effects of traditional NSAIDs, most notably gastrointestinal issues like ulcers and bleeding, due to the disruption of the protective gastric mucosal layer.[16][18]
Analytical Methodology: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the identification, quantification, and purity assessment of this compound in bulk drug substances and pharmaceutical formulations.[19][20] The United States Pharmacopeia (USP) provides a standardized method for its analysis.[21]
Objective
To accurately determine the concentration and purity of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Experimental Protocol
-
Materials and Reagents:
-
This compound Reference Standard (USP)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Acetic Acid (Analytical Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Membrane Filters
-
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][20] The choice of a C8 or C18 stationary phase is based on the hydrophobic nature of fenoprofen, allowing for effective retention and separation from impurities via reversed-phase chromatography.
-
Mobile Phase: A gradient mixture of an aqueous acidic buffer (e.g., Water:Acetic Acid, 98:2) and an organic solvent (e.g., Acetonitrile:Acetic Acid, 98:2).[4][20] A gradient elution is often preferred to ensure sharp peaks and efficient separation of both early and late-eluting impurities.[4]
-
Flow Rate: 1.5 mL/min.[22]
-
Detection Wavelength: 270 nm.[4][22] This wavelength is selected as it corresponds to a high absorbance maximum for fenoprofen, ensuring optimal sensitivity for detection.[20]
-
Column Temperature: 30°C.[4] Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
Injection Volume: 20 µL.[20]
-
-
Solution Preparation:
-
Diluent: A mixture of water and acetonitrile (1:1) is typically used.[21][22]
-
Standard Solution: Accurately weigh and dissolve a known quantity of USP this compound Reference Standard in the diluent to achieve a final concentration of approximately 0.02 mg/mL.[21][22]
-
Sample Solution: Accurately weigh and dissolve about 200 mg of the this compound sample in a 100-mL volumetric flask, and dilute to volume with the diluent.[21][22]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform replicate injections (typically 5 or 6) of the Standard Solution to verify system suitability.
-
Inject the Sample Solution.
-
Record the chromatograms and integrate the peak areas.
-
-
System Suitability (Self-Validation):
-
Tailing Factor: The tailing factor for the fenoprofen peak should not be more than 2.0.[21] This ensures the peak is symmetrical, which is critical for accurate integration and quantification.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[21] This demonstrates the precision and reproducibility of the analytical system.
-
Resolution: If analyzing with known impurities, the resolution between the fenoprofen peak and the closest eluting impurity peak should be not less than 9.0, as specified in certain USP methods for related substances.[21][22]
-
Conclusion
This compound is a well-characterized NSAID whose therapeutic utility is directly linked to its distinct molecular structure and chemical properties. Its nature as a racemic propionic acid derivative, its formulation as a calcium dihydrate salt to enhance stability and handling, and its non-selective inhibition of COX enzymes are all defining features. A thorough understanding of these characteristics, supported by robust analytical methodologies like HPLC, is fundamental for ensuring its quality, safety, and efficacy in clinical applications and for guiding future research in the field of anti-inflammatory drug development.
References
- 1. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 2. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. jocpr.com [jocpr.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Fenoprofen - Wikipedia [en.wikipedia.org]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Fenoprofen - Explore the Science & Experts | ideXlab [idexlab.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound CAS#: 53746-45-5 [amp.chemicalbook.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. mims.com [mims.com]
- 18. What is this compound used for? [synapse.patsnap.com]
- 19. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 22. trungtamthuoc.com [trungtamthuoc.com]
An In-Depth Technical Guide to the In Vitro Activity of Fenoprofen Calcium on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, a group that also includes well-known drugs such as ibuprofen and naproxen.[1] It is recognized for its analgesic, anti-inflammatory, and antipyretic properties, which are primarily attributed to its ability to inhibit the synthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its mechanism of action on prostaglandin synthesis, detailed experimental protocols for its evaluation, and a comparative analysis with other NSAIDs.
The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase (COX)
The synthesis of prostaglandins is a complex enzymatic cascade that begins with the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[4] PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases into a variety of prostaglandins (e.g., PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxanes (e.g., TXA2), each with distinct biological functions.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes. These include protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[3][4]
-
COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are the primary mediators of the pain, inflammation, and fever associated with pathological conditions.[3][4]
The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily a consequence of inhibiting the protective functions of COX-1.[5]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1][2][3][6] By blocking the active site of these enzymes, fenoprofen prevents the conversion of arachidonic acid into PGH2, thereby reducing the production of prostaglandins. This non-selective inhibition of both COX isoforms is a characteristic feature of many traditional NSAIDs.[3]
Caption: Mechanism of this compound Action on Prostaglandin Synthesis.
Quantitative Analysis of COX Inhibition: IC50 Determination
A key parameter for characterizing the in vitro activity of an NSAID is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is used to determine the drug's selectivity.
While fenoprofen is known to be a non-selective inhibitor of both COX-1 and COX-2, specific IC50 values are not as readily available in the public domain as they are for some other common NSAIDs. The following protocols are provided to enable researchers to experimentally determine the IC50 values for this compound.
Comparative In Vitro COX Inhibition Data for Common NSAIDs
To provide a context for the experimental determination of fenoprofen's IC50 values, the following table summarizes the reported IC50 values for several other common NSAIDs. It is important to note that these values can vary depending on the specific in vitro assay conditions.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15[6] |
| Diclofenac | 0.076 | 0.026 | 2.9[6] |
| Indomethacin | 0.0090 | 0.31 | 0.029[6] |
| Naproxen | ~5 | ~5 | ~1 |
| Celecoxib | 82 | 6.8 | 12[6] |
| Aspirin | 3.57 | 29.3 | 0.12[7] |
| Meloxicam | 37 | 6.1 | 6.1[6] |
| Piroxicam | 47 | 25 | 1.9[6] |
Experimental Protocols for In Vitro COX Inhibition Assays
The following are detailed, step-by-step methodologies for assessing the in vitro inhibitory activity of this compound on COX-1 and COX-2.
Preparation of this compound Stock Solution
This compound has limited solubility in aqueous buffers. Therefore, a stock solution in an organic solvent is required.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 100 mM stock solution, weigh an appropriate amount of this compound and dissolve it in high-purity DMSO. The solubility of this compound in DMSO is approximately 33 mg/ml.[8][9]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell-Based In Vitro COX Inhibition Assay
This protocol utilizes a cell-based system to measure the inhibition of COX-1 and COX-2. Unstimulated cells are used to assess COX-1 activity, while cells stimulated with lipopolysaccharide (LPS) are used to assess COX-2 activity.
-
Materials:
-
Human peripheral blood monocytes or a suitable macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Arachidonic acid
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Prostaglandin E2 (PGE2) EIA kit
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
COX-2 Induction (for COX-2 assay only): For the COX-2 inhibition assay, treat the cells with LPS (e.g., 1 µg/mL) for a sufficient time (e.g., 18-24 hours) to induce COX-2 expression. For the COX-1 assay, use unstimulated cells.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final DMSO concentration in the culture medium should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the wells and incubate for a predetermined time (e.g., 30-60 minutes).
-
Substrate Addition: Add arachidonic acid to each well to a final concentration of approximately 10-30 µM to initiate the prostaglandin synthesis reaction.
-
Reaction Termination and Sample Collection: After a short incubation period (e.g., 15-30 minutes), stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for Cell-Based In Vitro COX Inhibition Assay.
Conclusion
This compound is a non-selective NSAID that effectively inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins. This technical guide has provided a detailed overview of its mechanism of action and presented robust, step-by-step protocols for the in vitro evaluation of its inhibitory activity. By following these methodologies, researchers and drug development professionals can accurately determine the IC50 values of this compound and other NSAIDs, contributing to a deeper understanding of their pharmacological profiles and facilitating the development of new anti-inflammatory therapies. The provided comparative data for other common NSAIDs serves as a valuable benchmark for these experimental investigations.
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fenoprofen Monograph for Professionals - Drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. medcentral.com [medcentral.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic - Wikipedia [en.wikipedia.org]
Fenoprofen Calcium's Effect on Cellular Signaling Pathways in Inflammation: An In-depth Technical Guide
Introduction: Re-examining a Classic NSAID in the Context of Modern Cell Signaling
Fenoprofen calcium, a well-established non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, has long been utilized for its analgesic and anti-inflammatory properties in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Its primary mechanism of action is broadly understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] However, for drug development professionals and researchers, a deeper, more mechanistic understanding of how this compound modulates the intricate network of cellular signaling pathways in inflammation is paramount for optimizing its therapeutic applications and exploring novel indications.
This technical guide moves beyond a surface-level description of fenoprofen's effects. Instead, it provides a detailed exploration of its interaction with the primary arachidonic acid cascade and offers a framework for investigating its potential influence on other pivotal inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). Furthermore, we will touch upon the emerging evidence suggesting a role for Peroxisome Proliferator-Activated Receptors (PPARs) in the therapeutic profile of fenoprofen. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to dissect the cellular and molecular pharmacology of this compound.
The Core Mechanism: Inhibition of the Cyclooxygenase (COX) Pathway
The cornerstone of this compound's anti-inflammatory effect lies in its ability to inhibit both COX-1 and COX-2 enzymes.[1][3] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining renal blood flow.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3] It is the inhibition of COX-2 that is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[1][3]
This compound, by non-selectively blocking both isoforms, effectively reduces the production of pro-inflammatory prostaglandins.[3] This dual inhibition, however, is also linked to some of the common side effects of traditional NSAIDs, such as gastrointestinal issues, due to the concurrent inhibition of the protective functions of COX-1.[1][3]
Visualizing the Arachidonic Acid Cascade and Fenoprofen's Point of Intervention
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Quantitative Analysis of COX Inhibition
To characterize the inhibitory potency of this compound, in vitro COX inhibition assays are essential. These assays determine the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).
| Enzyme | Typical IC50 Range for Fenoprofen | Reference Compound (e.g., Celecoxib) IC50 |
| COX-1 | Micromolar (µM) range | Varies (higher for selective inhibitors) |
| COX-2 | Micromolar (µM) range | Nanomolar (nM) to low µM range |
Note: Specific IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine) and the assay methodology.
Beyond COX: Investigating Potential Effects on NF-κB and MAPK Signaling
While COX inhibition is the primary mechanism of action for fenoprofen, comprehensive drug profiling requires an investigation into its potential effects on other major inflammatory signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in the inflammatory process.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα.[6] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[6]
Caption: A workflow to investigate fenoprofen's effects on the NF-κB pathway.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling cascades that are activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[5][[“]] Activation of these pathways through a series of phosphorylation events leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[9]
The primary method for assessing the activation of MAPK pathways is to measure the phosphorylation status of the key kinases.
Caption: Fenoprofen's potential impact on the MAPK signaling cascade.
An Emerging Area of Investigation: PPAR Activation
Recent evidence suggests that some NSAIDs may exert their effects through mechanisms independent of COX inhibition. One such mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation and metabolism.[10] Fenoprofen has been reported to activate both PPAR-alpha and PPAR-gamma.[11] Activation of these receptors can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, offering an alternative anti-inflammatory pathway.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with a range of this compound concentrations in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Pathway Components
Objective: To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., 1 µg/mL LPS) in the presence or absence of varying concentrations of this compound for the desired duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies specific for phospho-IκBα, total IκBα, nuclear p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Gene Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with or without this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cytokine ELISA
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Supernatant Collection: Culture cells as described for Western blotting and collect the culture supernatants after treatment.
-
ELISA Procedure: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the experimental samples.
Conclusion and Future Directions
This compound's well-established role as a non-selective COX inhibitor solidifies its place in the anti-inflammatory armamentarium. However, for the discerning researcher and drug developer, a deeper interrogation of its molecular interactions is crucial. The experimental framework provided in this guide offers a systematic approach to not only confirm its primary mechanism but also to explore potential off-target effects on the NF-κB and MAPK signaling pathways. Furthermore, the emerging connection to PPAR activation presents an exciting avenue for future research, potentially repositioning this classic NSAID in new therapeutic contexts. A thorough understanding of fenoprofen's complete signaling signature will undoubtedly pave the way for more informed clinical applications and the development of next-generation anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. consensus.app [consensus.app]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of fenoprofen calcium
An In-depth Technical Guide to the Discovery and Synthesis of Fenoprofen Calcium
Introduction
This compound is a prominent member of the non-steroidal anti-inflammatory drug (NSAID) class, specifically a propionic acid derivative.[1] It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[2][3] The therapeutic action of fenoprofen is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4] This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of fenoprofen and its calcium salt, tailored for researchers, scientists, and professionals in drug development.
Rationale for the Development of the Calcium Salt
While fenoprofen itself is the active moiety, it is commercially available as its calcium dihydrate salt.[3] The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development. The calcium salt of fenoprofen offers several advantages over the free acid, including improved stability and handling properties. This compound dihydrate exists as a white crystalline powder that is slightly soluble in water, a characteristic that influences its formulation into oral dosage forms like tablets and capsules.[3][5]
Scope of the Technical Guide
This technical guide will delve into the historical context of fenoprofen's discovery by Eli Lilly and Company, followed by a detailed exploration of its chemical synthesis. The guide will provide step-by-step protocols for the synthesis of fenoprofen and its subsequent conversion to this compound. Furthermore, it will cover the analytical methodologies essential for the characterization and quality control of this compound, in accordance with pharmacopeial standards. The content is structured to provide not just procedural details but also the underlying scientific principles and rationale behind the described methods.
Discovery and Development of Fenoprofen
The development of fenoprofen emerged from the extensive research efforts in the mid-20th century to discover safer and more effective alternatives to steroidal anti-inflammatory drugs and aspirin. Eli Lilly and Company played a pivotal role in the discovery and development of fenoprofen, which was first approved in 1976.[4][6][7] The pioneering work is documented in the U.S. Patent 3,600,437, which describes the synthesis and anti-inflammatory properties of a series of phenylalkanoic acids, including fenoprofen.[1]
Fenoprofen is a chiral compound, with the (S)-enantiomer possessing the desired pharmacological activity.[2] Interestingly, the body can stereoselectively convert the less active (R)-isomer to the active (S)-fenoprofen, a process known as chiral inversion.[2]
Synthesis of Fenoprofen
The synthesis of fenoprofen, chemically known as 2-(3-phenoxyphenyl)propanoic acid, can be achieved through various synthetic routes.[1] A common approach involves the construction of the 3-phenoxyphenyl core followed by the introduction of the propionic acid side chain.
A Representative Synthetic Pathway
One documented synthesis of fenoprofen starts from 3-hydroxyacetophenone.[8] This multi-step process is illustrated in the diagram below.
Caption: A synthetic route to Fenoprofen from 3-hydroxyacetophenone.
Detailed Synthetic Protocol with Mechanistic Insights
The following is a detailed, step-by-step methodology for the synthesis of fenoprofen, with explanations for the experimental choices.
Step 1: Synthesis of 3-Phenoxyacetophenone [8]
-
Reaction: 3-hydroxyacetophenone is esterified with bromobenzene in the presence of potassium carbonate and copper fillings.
-
Protocol:
-
To a solution of 3-hydroxyacetophenone in a suitable solvent (e.g., dimethylformamide), add potassium carbonate, bromobenzene, and a catalytic amount of copper powder.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 3-phenoxyacetophenone.
-
-
Rationale: The Ullmann condensation is a classic method for forming diaryl ethers. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, and the copper catalyst facilitates the coupling of the resulting phenoxide with bromobenzene.
Step 2: Reduction to 1-(3-Phenoxyphenyl)ethanol [8]
-
Reaction: The carbonyl group of 3-phenoxyacetophenone is reduced to a hydroxyl group using sodium borohydride.
-
Protocol:
-
Dissolve 3-phenoxyacetophenone in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction by the slow addition of water, and then acidify with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(3-phenoxyphenyl)ethanol.
-
-
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. It is chosen for its safety and ease of handling compared to more reactive hydrides like lithium aluminum hydride.
Step 3: Bromination to 1-(3-Phenoxyphenyl)ethyl bromide [8]
-
Reaction: The secondary alcohol is converted to the corresponding bromide using phosphorus tribromide.
-
Protocol:
-
Dissolve 1-(3-phenoxyphenyl)ethanol in an aprotic solvent like diethyl ether or dichloromethane and cool in an ice bath.
-
Slowly add phosphorus tribromide to the solution.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Carefully pour the reaction mixture onto ice water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-phenoxyphenyl)ethyl bromide.
-
-
Rationale: Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism.
Step 4: Formation of 2-(3-Phenoxyphenyl)propionitrile [8]
-
Reaction: The bromide is displaced by a cyanide group through nucleophilic substitution.
-
Protocol:
-
Dissolve 1-(3-phenoxyphenyl)ethyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Add sodium cyanide and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and evaporate the solvent to obtain 2-(3-phenoxyphenyl)propionitrile.
-
-
Rationale: This is a classic nucleophilic substitution reaction. The cyanide ion is a good nucleophile, and the reaction proceeds readily.
Step 5: Hydrolysis to Fenoprofen [8]
-
Reaction: The nitrile group is hydrolyzed to a carboxylic acid.
-
Protocol:
-
Heat the 2-(3-phenoxyphenyl)propionitrile under reflux with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solution.
-
After the hydrolysis is complete, cool the reaction mixture.
-
If basic hydrolysis was used, acidify the mixture with a strong acid to precipitate the fenoprofen.
-
Collect the crude fenoprofen by filtration, wash with water, and purify by recrystallization.
-
-
Rationale: Both acidic and basic conditions can effectively hydrolyze the nitrile to a carboxylic acid. The choice of conditions may depend on the stability of the rest of the molecule.
Synthesis of this compound
The conversion of fenoprofen free acid to its calcium salt is a straightforward acid-base reaction. The resulting this compound is typically isolated as the dihydrate.[4]
Step-by-Step Protocol for the Preparation of this compound Dihydrate
A general procedure for the preparation of this compound is described in various patents.[9][10][11]
Caption: Workflow for the synthesis of this compound.
-
Protocol:
-
Dissolve fenoprofen in a suitable solvent, such as aqueous ethanol.
-
In a separate vessel, prepare a solution or suspension of a calcium salt, such as calcium hydroxide or calcium chloride.[9]
-
Slowly add the calcium salt solution/suspension to the fenoprofen solution with stirring.
-
Adjust the pH of the mixture if necessary to ensure complete salt formation.
-
Stir the reaction mixture for a period to allow for the precipitation of this compound.
-
Collect the solid product by filtration.
-
Wash the product with water and then with a suitable organic solvent to remove impurities.
-
Dry the product under vacuum to obtain this compound dihydrate as a white crystalline powder.[3]
-
Advantages of the Calcium Salt Formulation
The formation of the calcium salt of fenoprofen provides several benefits in the context of pharmaceutical development:
-
Improved Stability: Salts are often more crystalline and less hygroscopic than the corresponding free acids, leading to better chemical and physical stability.
-
Ease of Handling: The crystalline nature of this compound makes it easier to handle and process during the manufacturing of solid dosage forms.
-
Modified Solubility: The solubility of the calcium salt can be optimized for desired dissolution and bioavailability characteristics.[3]
Analytical Characterization and Quality Control
The identity, purity, and quality of this compound are ensured through a series of analytical tests, many of which are defined in pharmacopeias such as the United States Pharmacopeia (USP).[12][13]
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is a key identification test.[12][13] The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carboxylate anion, the aromatic rings, and the ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of fenoprofen and its calcium salt.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of fenoprofen and to identify impurities.[14]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of this compound and quantifying any impurities.[12][14][15]
| Parameter | USP Method Specification |
| Mobile Phase | A mixture of acetonitrile, water, and phosphoric acid.[13] |
| Column | L7 packing (octylsilane chemically bonded to porous silica).[12][13] |
| Detector | UV detector at 272 nm.[12] |
| Impurity Limits | Not more than 0.5% of any individual impurity and not more than 2.0% of total impurities.[12] |
Table 1: Representative HPLC Parameters for this compound Analysis based on USP monograph.
Pharmacopeial Standards
The USP monograph for this compound provides a comprehensive set of tests and acceptance criteria to ensure its quality.[12][13] These include:
-
Identification: IR absorption and a chemical test for calcium.[13]
-
Assay: An HPLC method to determine the content of this compound, which should be between 97.0% and 103.0% on an anhydrous basis.[12]
-
Water Content: The water content of this compound dihydrate is typically between 5.0% and 8.0%.[13]
-
Chromatographic Purity: An HPLC method to control the levels of related substances and degradation products.[13]
-
Content of Calcium: A titration method to determine the calcium content.[13]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of anti-inflammatory therapeutics. The synthesis of fenoprofen and its subsequent conversion to the calcium salt involve well-established chemical principles and practices. The rigorous analytical characterization and adherence to pharmacopeial standards are crucial for ensuring the safety and efficacy of this widely used medication. This technical guide has provided an in-depth overview of these aspects, intended to be a valuable resource for professionals in the pharmaceutical sciences.
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprofen - Wikipedia [en.wikipedia.org]
- 3. healio.com [healio.com]
- 4. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. downloads.ctfassets.net [downloads.ctfassets.net]
- 8. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. PPT - this compound Production Process with Cost Analysis_ A Comprehensive Report PowerPoint Presentation - ID:13541440 [slideserve.com]
- 10. CN1709851A - Clean production method for this compound - Google Patents [patents.google.com]
- 11. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 14. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
An In-Depth Technical Guide to the Pharmacokinetic Profile of Fenoprofen Calcium in Preclinical Animal Models
<
Introduction
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, alongside members like ibuprofen and naproxen.[1] It exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins.[2][3] Fenoprofen is clinically available as fenoprofen calcium for the management of mild to moderate pain and inflammation associated with rheumatoid arthritis and osteoarthritis.[4][5]
Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—in preclinical animal models is a cornerstone of drug development. This data is crucial for dose selection, safety assessment, and the prediction of human pharmacokinetics. This guide provides a comprehensive overview of the known pharmacokinetic characteristics of fenoprofen in key preclinical species, details the methodologies used for its evaluation, and offers insights into the translational relevance of these findings.
Core Pharmacokinetic (ADME) Profile of Fenoprofen
The journey of fenoprofen from administration to elimination is governed by its physicochemical properties and the physiological environment of the preclinical model.
Absorption
Following oral administration, fenoprofen is typically rapidly and well-absorbed from the gastrointestinal tract.[2][4]
-
Bioavailability: While specific oral bioavailability data in preclinical models is not extensively published, human studies indicate over 80% absorption.[4] In dogs, many NSAIDs exhibit high bioavailability.[6] However, factors such as the presence of food can impact the rate and extent of absorption. For some drugs in dogs, concurrent ingestion of food, particularly high-fat meals, can significantly increase bioavailability.[7]
-
Time to Peak Concentration (Tmax): Peak plasma concentrations (Cmax) are generally reached quickly. In humans, Tmax is typically observed within 2 hours post-dose.[5][8] Similar rapid absorption is expected in preclinical models like rats and dogs, which have comparable gastrointestinal physiology for many small molecules. For another propionic acid derivative, pranoprofen, Tmax in rats was observed between 30-60 minutes.[9]
Distribution
Once absorbed into the systemic circulation, fenoprofen's distribution is largely dictated by its high affinity for plasma proteins.
-
Plasma Protein Binding: Fenoprofen is extensively bound to plasma proteins, primarily albumin, with binding reported to be approximately 99%.[2][4][8] This high degree of protein binding is a common characteristic among NSAIDs.[10] The unbound fraction of the drug is the pharmacologically active portion, and even small changes in binding can significantly alter the free drug concentration. Species differences in albumin structure can lead to variations in binding affinity.[11]
-
Volume of Distribution (Vd): Due to its high protein binding, fenoprofen is expected to have a relatively low volume of distribution, indicating that it primarily remains within the vascular compartment rather than extensively distributing into tissues.
Metabolism
The liver is the primary site of fenoprofen metabolism.[2][8] The metabolic pathways are crucial for converting the parent drug into more water-soluble compounds that can be easily excreted.
-
Primary Metabolic Pathways:
-
Hydroxylation: The major metabolic pathway involves the hydroxylation of the phenyl ring, primarily at the 4' position, to form 4'-hydroxyfenoprofen.[8][12]
-
Glucuronidation: Both the parent fenoprofen and its hydroxylated metabolite undergo conjugation with glucuronic acid to form acyl glucuronides.[2][13] This is a common metabolic route for drugs containing a carboxylic acid moiety.
-
-
Stereoselective Metabolism: Fenoprofen is a chiral compound, existing as R(-) and S(+) enantiomers. A significant metabolic feature is the unidirectional chiral inversion of the pharmacologically less active R(-) enantiomer to the more active S(+) enantiomer.[14] This inversion, which involves the formation of an acyl-CoA thioester, has been demonstrated in several species, including dogs, where the extent of inversion can be as high as 90%.[14]
Excretion
Fenoprofen and its metabolites are predominantly eliminated from the body via the kidneys.
-
Primary Route: The vast majority of a given dose is excreted in the urine.[2][4][8] Human data indicates that approximately 90% of the dose is recovered in the urine, primarily as glucuronide conjugates of fenoprofen and 4'-hydroxyfenoprofen.[8]
-
Excreted Forms: Only a small fraction (2-5%) is excreted as unchanged parent drug.[8] The remainder consists of conjugated metabolites.
-
Half-Life (t½): Fenoprofen has a relatively short elimination half-life, reported to be approximately 3 hours in humans.[2][5] Preclinical species like rats and mice often exhibit faster clearance rates and thus shorter half-lives for many drugs compared to humans. For instance, the half-life of pranoprofen was 4.1 hours in rats and 1.3 hours in mice.[9]
Preclinical Study Design and Methodologies
A robust preclinical PK study requires careful planning, from model selection to bioanalysis. The causality behind these choices is critical for generating reliable and translatable data.
Rationale for Animal Model Selection
-
Rodents (Rats, Mice): Rats are the most common model for initial PK screening due to their well-characterized physiology, cost-effectiveness, and ease of handling. They are suitable for determining basic PK parameters like Cmax, Tmax, and AUC (Area Under the Curve). Recent studies have also utilized rodent models to explore new therapeutic applications for fenoprofen, such as in endometriosis-related pain.[15]
-
Non-Rodents (Dogs): The Beagle dog is a standard non-rodent species used in preclinical toxicology and pharmacokinetic studies. Their larger size facilitates serial blood sampling, and their metabolic profile for many drugs is often more predictive of human metabolism than that of rodents. Dogs are particularly relevant for studying drugs with stereoselective metabolism, as demonstrated in studies with fenoprofen.[14]
Typical Preclinical Pharmacokinetic Study Workflow
The following diagram illustrates a standard workflow for a single-dose oral PK study in a preclinical model.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Detailed Experimental Protocols
Protocol 1: Oral Administration in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Administration: Administer the dose accurately using a ball-tipped oral gavage needle.
-
Post-Dose: Return animals to their cages. Food can be provided 2-4 hours post-dose.
Protocol 2: Serial Blood Sampling in Rats
-
Method: Collect blood samples (approx. 200 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection Tubes: Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Immediately after collection, centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Protocol 3: Bioanalytical Sample Analysis via LC-MS/MS
The high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) make it the gold standard for quantifying drugs in biological matrices.[16]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., fenoprofen-d3) to account for variability during extraction.[16][17]
-
Due to high protein binding, perform protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from matrix components.[16][18]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[17]
-
Monitor the specific mass-to-charge (m/z) transitions for fenoprofen (e.g., m/z 241 -> 197) and its internal standard (e.g., fenoprofen-d3, m/z 244 -> 200) using Selected Reaction Monitoring (SRM) for quantification.[16][17]
-
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the fenoprofen concentration in the unknown preclinical samples.
Data Presentation and Interpretation
Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption; related to efficacy and potential peak-concentration toxicities. |
| Tmax | Time at which Cmax is observed | Indicates the speed of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite time. |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity | Represents the total systemic exposure after a single dose. |
| t½ | Elimination half-life | Time required for the plasma concentration to decrease by half; determines dosing interval. |
| CL/F | Apparent total clearance of the drug from plasma | Measures the body's efficiency in eliminating the drug. (F is bioavailability) |
| Vd/F | Apparent volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. (F is bioavailability) |
Metabolic Pathway of Fenoprofen
The following diagram outlines the primary metabolic transformations of fenoprofen.
Caption: Primary metabolic pathways of fenoprofen.
Translational Considerations and Conclusion
Data from preclinical animal models form the foundation for predicting the pharmacokinetic behavior of fenoprofen in humans. While fenoprofen exhibits linear pharmacokinetics within the therapeutic dose range in humans, it is essential to confirm this in preclinical species.[12] The short half-life observed across species necessitates multiple daily doses to maintain therapeutic concentrations for chronic conditions like arthritis.[3]
The stereoselective inversion of R(-) to S(+) fenoprofen is a critical finding from preclinical studies, particularly in dogs, as it means that administering the racemic mixture effectively enriches the body with the more potent S(+) enantiomer.[14] This highlights the importance of using stereospecific analytical methods in both preclinical and clinical studies.[19]
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral absorption and bioavailability of fenbendazole in the dog and the effect of concurrent ingestion of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid derivative, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum protein binding of nonsteroidal antiinflammatory drugs: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organism-specific differences in the binding of ketoprofen to serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linear pharmacokinetics of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective degradation of the fenoprofen acyl glucuronide enantiomers and irreversible binding to plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral inversion of fenoprofen in horses and dogs: an in vivo-in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Media Advisory: Repurposed drug shows promise against endometriosis-related pain in animal model | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 16. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. deepdyve.com [deepdyve.com]
Fenoprofen calcium binding affinity to cyclooxygenase enzymes
An In-depth Technical Guide to the Binding Affinity of Fenoprofen for Cyclooxygenase Enzymes
Abstract
This technical guide provides a comprehensive examination of the binding affinity and inhibitory mechanism of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, with its molecular targets, the cyclooxygenase (COX) enzymes. We delve into the kinetic and thermodynamic parameters that govern this interaction, explore the structural basis for its binding within the COX active site, and provide detailed, field-proven protocols for the empirical determination of these properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of fenoprofen's mode of action.
Introduction: Fenoprofen and the Cyclooxygenase Landscape
Fenoprofen is a non-steroidal anti-inflammatory drug widely used for the management of mild to moderate pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] It is commercially available as its calcium salt, fenoprofen calcium, a form chosen for its formulation properties.[3][4] However, the pharmacologically active moiety is the fenoprofen anion, which exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[5][6]
The COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the central catalysts in the biosynthetic pathway that converts arachidonic acid into prostanoids (prostaglandins, prostacyclin, and thromboxane).[7] There are two primary isoforms of this enzyme:
-
Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme found in most tissues. It is responsible for producing prostanoids that mediate essential physiological functions, including gastric mucosal protection, renal blood flow maintenance, and platelet aggregation.[6][8]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[6][9] The prostanoids produced by COX-2 are primary mediators of inflammation, pain, and fever.[8]
Fenoprofen is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[8][10] This dual inhibition is characteristic of many traditional NSAIDs and is responsible for both their therapeutic anti-inflammatory effects (via COX-2 inhibition) and their potential for gastrointestinal side effects (via COX-1 inhibition).[6][11] Understanding the precise binding affinity and kinetics of fenoprofen for each COX isoform is therefore critical for rationalizing its clinical profile and for guiding the development of next-generation inhibitors with improved selectivity.
Caption: Logical flow of this technical guide.
Quantitative Analysis of Fenoprofen-COX Binding Affinity
The interaction between an inhibitor and its target enzyme can be quantified using several key parameters. The most common is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Fenoprofen exhibits inhibitory activity against both COX isoforms with similar potency, confirming its non-selective profile. The IC50 values derived from in-vitro assays are summarized below.
| Target Enzyme | Inhibitor | IC50 (-log[M])[12] | Calculated IC50 (µM) |
| COX-1 | Fenoprofen | 5.36 | 4.37 |
| COX-2 | Fenoprofen | 5.23 | 5.89 |
Table 1: Fenoprofen IC50 values for COX-1 and COX-2. The -log[M] values were converted to molar concentrations (10-X M).
The COX-1/COX-2 IC50 ratio for fenoprofen is approximately 0.74, a value close to 1, which is indicative of a non-selective inhibitor.[13] While IC50 values are invaluable for structure-activity relationship (SAR) studies, it is crucial to recognize that they are highly dependent on assay conditions (e.g., substrate concentration).[14] Therefore, the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, is a more direct and absolute measure of binding affinity. For a competitive inhibitor like fenoprofen, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
Beyond kinetics, Isothermal Titration Calorimetry (ITC) provides a direct, label-free method to determine the complete thermodynamic signature of binding, including the binding affinity (Ka or its inverse, the dissociation constant Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[15]
Structural Basis of Fenoprofen-Cyclooxygenase Interaction
These NSAIDs bind within the long, hydrophobic channel of the cyclooxygenase active site, where the substrate, arachidonic acid, normally binds. The key interactions for this class of inhibitors are:
-
Carboxylate Salt Bridge: The carboxylate group of fenoprofen forms a critical salt bridge (ionic interaction) with the positively charged guanidinium group of a highly conserved arginine residue at position 120 (Arg120) located at the mouth of the active site.[16] This interaction is the primary anchor for most acidic NSAIDs.
-
Hydrogen Bonding: A secondary hydrogen bond is often formed between the inhibitor's carboxylate group and the hydroxyl group of Tyrosine 355 (Tyr355).[16]
-
Hydrophobic Interactions: The phenoxyphenyl group of fenoprofen occupies the hydrophobic channel, making extensive van der Waals contacts with nonpolar residues that line the active site, contributing significantly to binding affinity.
The primary difference between the COX-1 and COX-2 active sites lies in a single amino acid substitution: Isoleucine 523 (Ile523) in COX-1 is replaced by a smaller Valine (Val523) in COX-2. This substitution creates a larger, more accessible "side pocket" adjacent to the main channel in COX-2.[11] While fenoprofen is too small to fully exploit this side pocket in the way that selective COX-2 inhibitors (coxibs) do, subtle differences in how it and other non-selective NSAIDs accommodate this structural variation likely account for the minor differences observed in their binding affinities for the two isoforms.
Caption: Fenoprofen inhibits prostaglandin synthesis.
Experimental Protocols for Determining Binding Affinity
A robust and reproducible assessment of inhibitor binding affinity is fundamental to drug discovery. Below are two standard, self-validating protocols for characterizing the interaction of fenoprofen with COX enzymes.
Protocol: In-Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of fenoprofen by measuring the peroxidase activity of COX.[18]
A. Materials
-
Recombinant human COX-1 and COX-2 enzymes
-
96-well black opaque microplates
-
Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate for the peroxidase reaction)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
This compound (to be dissolved and diluted to fenoprofen)
-
DMSO (vehicle)
B. Reagent Preparation
-
Enzyme Solution: Prepare working solutions of COX-1 and COX-2 in cold COX Assay Buffer containing the heme cofactor. The final concentration should be determined based on the manufacturer's specifications to ensure a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a concentrated stock of arachidonic acid in ethanol. Immediately before use, dilute to the final working concentration in COX Assay Buffer. A typical final concentration is 100 µM.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of fenoprofen in DMSO. Create a series of 2x final concentration serial dilutions in COX Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.
C. Assay Procedure
-
Plate Layout: Designate wells for "Blank" (no enzyme), "Vehicle Control" (enzyme + DMSO), and "Inhibitor" (enzyme + fenoprofen dilutions).
-
Inhibitor Pre-incubation: To the appropriate wells, add 50 µL of the 2x fenoprofen serial dilutions or vehicle control. Add 50 µL of the enzyme solution to the Vehicle and Inhibitor wells. Add 50 µL of assay buffer to the Blank wells.
-
Incubation: Tap the plate gently to mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of a reaction mixture containing the COX Probe and arachidonic acid to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 15-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the Blank from all other wells.
-
Normalize the data by expressing the rates in the inhibitor wells as a percentage of the Vehicle Control rate (% Activity).
-
Plot % Activity against the logarithm of fenoprofen concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining IC50 values.
Protocol: Isothermal Titration Calorimetry (ITC)
This protocol provides a framework for determining the direct binding thermodynamics of fenoprofen to a COX enzyme.[19][20]
A. Materials
-
Isothermal Titration Calorimeter
-
Purified, concentrated COX-1 or COX-2 enzyme
-
Fenoprofen
-
ITC Buffer (e.g., 50 mM Tris or Phosphate, 150 mM NaCl, pH 8.0). Buffer choice is critical, as buffer ionization enthalpy can interfere with measurements.
B. Reagent Preparation
-
Protein Preparation: Dialyze the COX enzyme extensively against the ITC buffer to ensure buffer matching. After dialysis, concentrate the protein to a suitable concentration (e.g., 10-50 µM) and determine the exact concentration by UV absorbance at 280 nm. Degas the protein solution before use.
-
Ligand Preparation: Dissolve fenoprofen in the final dialysis buffer to create a concentrated stock (e.g., 200-500 µM, typically 10-15x the protein concentration). Ensure the pH is matched perfectly with the protein buffer. Degas the ligand solution.
C. ITC Experiment Procedure
-
Instrument Setup: Thoroughly clean the sample cell and injection syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the degassed COX enzyme solution into the sample cell and the degassed fenoprofen solution into the injection syringe.
-
Titration: Perform the experiment, which consists of a series of small, timed injections (e.g., 2-3 µL each) of the fenoprofen solution into the enzyme-filled cell. The heat change following each injection is measured relative to a reference cell.
-
Control Titration: Perform a control experiment by titrating fenoprofen into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent model) using the instrument's software. The fitting process will yield the binding stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Conclusion
Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective, competitive inhibition of both COX-1 and COX-2 enzymes.[5][10] Quantitative analysis reveals IC50 values in the low micromolar range for both isoforms, confirming this lack of selectivity. While a specific co-crystal structure is not available, the binding mechanism is well-understood to be anchored by a key salt bridge between the drug's carboxylate group and Arg120 in the enzyme's active site. The detailed experimental protocols provided herein offer robust, validated methodologies for researchers to independently quantify the binding affinity and thermodynamics of fenoprofen and other NSAIDs. This deep mechanistic understanding is foundational for the continued development of safer and more effective anti-inflammatory therapeutics.
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fenoprofen [medbox.iiab.me]
- 3. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenoprofen - Wikipedia [en.wikipedia.org]
- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. jddtonline.info [jddtonline.info]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fenoprofen [drugcentral.org]
- 13. ajmc.com [ajmc.com]
- 14. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structures of three classes of non-steroidal anti-inflammatory drugs in complex with aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Molecular interactions between some non-steroidal anti-inflammatory drugs (NSAID's) and bovine (BSA) or human (HSA) serum albumin estimated by means of isothermal titration calorimetry (ITC) and frontal analysis capillary electrophoresis (FA/CE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (S)-(+)-Fenoprofen: A Technical Guide to Calcium-Complex-Mediated Asymmetric Catalysis
Foreword: The Imperative for Enantiopurity in Profen Drugs
Fenoprofen, a widely recognized non-steroidal anti-inflammatory drug (NSAID), belongs to the 2-arylpropionic acid ("profen") class.[1] Like its structural congeners, ibuprofen and naproxen, fenoprofen possesses a stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers. The pharmacological activity of profens is predominantly associated with the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, the key targets in mediating pain and inflammation.[2][3] The (R)-enantiomer is significantly less active.[2] Consequently, the synthesis of the single, therapeutically active (S)-enantiomer is of paramount importance in drug development and manufacturing to enhance efficacy and minimize potential off-target effects.[4] This guide provides an in-depth technical exploration of an enantioselective synthetic route to (S)-(+)-Fenoprofen, leveraging the unique catalytic properties of chiral calcium complexes.
The Strategic Approach: Asymmetric Epoxidation as the Key Step
The synthesis of chiral 2-arylpropionic acids, such as (S)-(+)-Fenoprofen, can be elegantly achieved through the stereoselective transformation of a prochiral precursor. A robust strategy involves the asymmetric epoxidation of an α,β-unsaturated ketone, followed by a rearrangement to furnish the desired carboxylic acid with a defined stereocenter. This approach has been successfully implemented using an environmentally benign and cost-effective chiral calcium catalyst.[5]
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for (S)-(+)-Fenoprofen.
The Heart of the Asymmetry: The Chiral Calcium Catalyst
The successful enantioselective synthesis hinges on the catalyst's ability to create a chiral environment that favors the formation of one enantiomer over the other. In this methodology, a chiral calcium complex is generated in situ from readily available precursors: calcium chloride (CaCl₂) and a chiral diol ligand.[5] Calcium, as an alkaline earth metal, offers the advantage of being abundant, non-toxic, and exhibiting significant Lewis acidity, which can be harnessed for catalysis.[6][7]
Ligand Selection: The Key to Enantiocontrol
The choice of the chiral ligand is critical for achieving high enantioselectivity. A survey of various chiral ligands has demonstrated that BINOL (1,1'-bi-2-naphthol) and its derivatives are particularly effective. Specifically, (S)-6,6'-Diphenyl-BINOL has been identified as the optimal ligand, providing the highest enantiomeric excess (ee) in the epoxidation step.[5] The bulky phenyl groups on the BINOL backbone are thought to enhance the steric hindrance in the transition state, leading to a more pronounced differentiation between the two competing reaction pathways.
Proposed Catalytic Cycle
The calcium(II) ion acts as a Lewis acid, coordinating to both the α,β-unsaturated ketone (the substrate) and the oxidant (tert-butyl hydroperoxide).[8][9] The chiral ligand, deprotonated by a base (potassium tert-butoxide), forms a chiral calcium complex that directs the approach of the oxidant to one face of the double bond.
Caption: Proposed catalytic cycle for the asymmetric epoxidation.
Experimental Protocols
The following protocols are based on the successful synthesis reported in the literature and are intended to provide a detailed, step-by-step guide for researchers.[5]
Preparation of the Chiral Calcium Catalyst
-
To a solution of (S)-6,6'-Diphenyl-BINOL (1.5 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.5 mmol) at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of the potassium salt of the ligand.
-
Remove the solvent under reduced pressure.
-
To the resulting solid residue, add anhydrous calcium chloride (CaCl₂) (1.5 mmol).
-
Add anhydrous THF (15 mL) and stir the suspension for 1 hour at room temperature to form the active chiral calcium catalyst.
Asymmetric Epoxidation
-
Cool the freshly prepared catalyst suspension to -10 °C.
-
Add a solution of 3-(3-phenoxyphenyl)-1-phenylprop-2-en-1-one (chalcone) (1.0 mmol) in anhydrous THF (5 mL) to the catalyst suspension.
-
Add tert-butyl hydroperoxide (t-BuOOH) (5.0 M in decane, 1.2 mmol) portion-wise over 5 hours.
-
Maintain the reaction at -10 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 30 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (50 mL).
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the chiral epoxy ketone as a white solid.
Conversion to (S)-(+)-Fenoprofen
-
Dissolve the purified chiral epoxy ketone (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add trimethylaluminum (2.0 M in hexanes, 1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (30 mL).
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the intermediate diol.
-
Dissolve the crude diol (0.9 mmol) in DCM (25 mL).
-
Add a solution of lead tetraacetate (1.0 g) in DCM (5 mL) at room temperature and stir for 1 hour.
-
Wash the reaction mixture with an 8% aqueous solution of NaH₂PO₄, dry the organic layer, and evaporate the solvent to yield (S)-(+)-Fenoprofen.
Data Summary and Analysis
The effectiveness of the chiral ligand is paramount for achieving high enantioselectivity. The following table summarizes the results obtained with different chiral ligands in the asymmetric epoxidation step.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-BINOL | 80 | 65 |
| (S)-3,3'-Diphenyl-BINOL | 82 | 72 |
| (S)-6,6'-Dibromo-BINOL | 75 | 58 |
| (S)-6,6'-Diphenyl-BINOL | 85 | 84 |
Data sourced from Kumaraswamy et al., 2005.[5]
The data clearly indicates that the (S)-6,6'-Diphenyl-BINOL ligand provides a superior combination of high yield and enantiomeric excess for this transformation.[5]
Conclusion and Future Perspectives
The use of chiral calcium complexes represents a cost-effective, environmentally friendly, and efficient method for the enantioselective synthesis of (S)-(+)-Fenoprofen. The key to the success of this methodology lies in the judicious choice of the chiral ligand, with (S)-6,6'-Diphenyl-BINOL demonstrating exceptional performance. This approach, centered on asymmetric epoxidation, provides a practical and scalable route to a pharmaceutically important molecule.
Further research in this area could focus on the development of novel, even more effective chiral ligands for calcium, potentially leading to even higher enantioselectivities. Additionally, the application of this catalytic system to the synthesis of other chiral profens and related drug molecules presents a promising avenue for future investigations. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to implement and advance asymmetric catalysis in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral calcium-BINOL phosphate catalyzed diastereo- and enantioselective synthesis of syn-1,2-disubstituted 1,2-diamines: scope and mechanistic studies. (2015) | Claudia Lalli | 39 Citations [scispace.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Flame: Unveiling the Diverse Biological Activities of Fenoprofen Calcium
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen calcium, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory properties, primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of scientific evidence reveals a fascinating and complex pharmacological profile for fenoprofen that extends far beyond its traditional anti-inflammatory role. This technical guide delves into the lesser-known biological activities of this compound, offering a comprehensive exploration of its molecular mechanisms and potential therapeutic applications in oncology, immunology, and neuroscience. We will dissect its role as a biased allosteric modulator of melanocortin receptors, its COX-independent pro-apoptotic and cell cycle-regulating effects in cancer cells, its potential as an immunomodulator, and its emerging neuroprotective and ion channel-modulating activities. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of fenoprofen's multifaceted biological functions, thereby stimulating further investigation into its therapeutic potential.
Introduction: Re-examining a Classic NSAID
Fenoprofen is a propionic acid derivative that has been a mainstay in the management of pain and inflammation for decades.[1] Its primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2, enzymes crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While this COX-dependent pathway is well-characterized, emerging research is uncovering a range of "off-target" effects that are independent of prostaglandin synthesis. These novel activities position fenoprofen as a molecule of interest for drug repurposing and the development of new therapeutic strategies for a variety of diseases. This guide will provide a detailed examination of these non-canonical activities, supported by experimental evidence and detailed protocols to facilitate further research.
A Novel Mechanism: Fenoprofen as a Biased Allosteric Modulator of Melanocortin Receptors
One of the most significant recent discoveries regarding fenoprofen's activity is its role as a biased allosteric modulator of melanocortin receptors (MCRs).[3][4] MCRs, a family of G-protein coupled receptors (GPCRs), are involved in a wide array of physiological processes, including the regulation of inflammation, energy homeostasis, and exocrine gland secretion.[3]
Biased Signaling and Selective Pathway Activation
Fenoprofen has been shown to act as a positive allosteric modulator (PAM) at melanocortin receptors MC3R, MC4R, and MC5R.[4][5] Unlike orthosteric agonists that bind to the primary ligand binding site, fenoprofen binds to an allosteric site, modulating the receptor's response to endogenous ligands.[3] Crucially, fenoprofen induces biased signaling, selectively activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway without stimulating the canonical cyclic AMP (cAMP) pathway.[3] This selective activation of a specific downstream signaling cascade is a key feature of biased agonism and opens up new avenues for therapeutic intervention with potentially fewer side effects.
The activation of the ERK1/2 pathway is a pivotal event in cellular signaling, influencing processes such as cell proliferation, differentiation, and survival.[6][7] The ability of fenoprofen to selectively trigger this pathway through MCRs suggests its potential to modulate these cellular functions in a targeted manner.
Figure 1: Biased signaling of fenoprofen at melanocortin receptors.
Downstream Cellular Effects and Therapeutic Implications
The selective activation of the ERK1/2 pathway by fenoprofen has been linked to significant downstream cellular effects. Studies have demonstrated that fenoprofen promotes macrophage phagocytosis and efferocytosis (the clearance of apoptotic cells), which are crucial processes in the resolution of inflammation.[4][8] Importantly, these pro-resolving effects were shown to be independent of COX inhibition.[8]
Furthermore, in a model of inflammatory arthritis, the anti-arthritic effects of fenoprofen were significantly reduced in mice lacking the MC3R, providing strong evidence that its therapeutic action in this context is, at least in part, mediated through this novel melanocortin receptor pathway.[4][5]
Table 1: Summary of Fenoprofen's Activity at Melanocortin Receptors
| Receptor | Activity | Downstream Pathway | Cellular Outcome |
| MC3R, MC4R, MC5R | Positive Allosteric Modulator | Selective ERK1/2 activation | Enhanced phagocytosis and efferocytosis, Anti-arthritic effects |
| MC1R | No significant activity | - | - |
Experimental Protocol: Assessing ERK1/2 Phosphorylation
To investigate the biased signaling of fenoprofen, researchers can assess the phosphorylation of ERK1/2 in response to drug treatment.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Culture and Treatment:
-
Culture cells expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with MC3R) in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 activation.
-
Treat cells with varying concentrations of fenoprofen, an orthosteric agonist (e.g., α-MSH), or a combination of both for a specified time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
COX-Independent Anticancer Activity: A New Frontier for an Old Drug
A growing body of evidence suggests that many NSAIDs, including fenoprofen, possess anticancer properties that are independent of their COX-inhibitory activity.[9][10] These effects are primarily mediated through the induction of apoptosis and the regulation of the cell cycle in cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
While fenoprofen itself has shown modest antiproliferative activity, its amide derivatives have demonstrated significantly more potent cytostatic effects.[11] These derivatives have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in various human tumor cell lines.[11] This suggests that structural modifications to the fenoprofen molecule could enhance its anticancer potential.
The general mechanism for COX-independent anticancer activity of NSAIDs involves the modulation of various signaling pathways that control cell survival and proliferation.[12][13] These pathways can include the NF-κB, PPARγ, and p53 pathways.[14]
Figure 2: COX-independent anticancer effects of fenoprofen derivatives.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
To determine the effect of fenoprofen or its derivatives on the cell cycle, researchers can perform cell cycle analysis using flow cytometry.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cancer cells of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (fenoprofen or its derivatives) for 24, 48, or 72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
-
Immunomodulatory Potential: Beyond Inflammation
Clinical observations have hinted at an immunomodulatory role for fenoprofen. A study in patients with rheumatoid arthritis demonstrated a decrease in rheumatoid factor levels following treatment with this compound.[15] Rheumatoid factors are autoantibodies that are central to the pathology of rheumatoid arthritis. While the precise mechanism for this reduction is not yet elucidated, it suggests that fenoprofen may influence the adaptive immune response.
Potential Mechanisms of Immunomodulation
The observed effect on rheumatoid factor levels could be due to several potential mechanisms, including:
-
Direct effects on B-cell function: Fenoprofen might directly impact the proliferation or antibody production of B-cells.
-
Modulation of T-cell help: T-helper cells are critical for B-cell activation and antibody production. Fenoprofen could potentially alter the cytokine profile of T-cells, shifting the balance from a pro-inflammatory Th1 or Th17 response to a more regulatory or anti-inflammatory Th2 response.[14][16][17]
-
Effects on antigen-presenting cells: Fenoprofen might influence the function of antigen-presenting cells, such as dendritic cells and macrophages, thereby altering the subsequent T-cell and B-cell responses.
Further research is needed to dissect the specific cellular and molecular targets of fenoprofen within the immune system to understand its immunomodulatory capabilities fully.
Emerging Frontiers: Neuroprotection and Ion Channel Modulation
The diverse biological activities of fenoprofen extend to the central nervous system and the regulation of ion channels, opening up exciting new areas of investigation.
Neuroprotective Effects
Several NSAIDs have been investigated for their neuroprotective potential. One proposed mechanism is the scavenging of nitric oxide (NO) radicals, which are implicated in neuronal damage in neurodegenerative diseases.[18][19] While fenoprofen has not been directly tested for its NO scavenging activity, this remains a plausible mechanism contributing to potential neuroprotective effects.
Furthermore, the ability of other fenamates, a class of NSAIDs to which fenoprofen belongs, to protect against glutamate-induced excitotoxicity in vitro suggests a potential neuroprotective role for this class of drugs that is independent of COX inhibition.[20]
Ion Channel Modulation
The fenamate class of NSAIDs has been shown to modulate the activity of various ion channels, including non-selective cation channels and chloride channels.[21] Ion channels are fundamental to a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. While direct evidence for fenoprofen's activity on specific ion channels is still limited, its structural similarity to other fenamates suggests that it may also possess ion channel-modulating properties.
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis
To investigate the effects of fenoprofen on ion channel activity, the gold-standard technique is patch-clamp electrophysiology.[22][23][24][25]
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest (either endogenously or through transfection) on glass coverslips.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an appropriate extracellular solution.
-
Use a micromanipulator to position a glass micropipette (filled with an intracellular solution) onto the surface of a single cell.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Apply gentle suction to the micropipette to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration. This allows for the measurement of ionic currents across the entire cell membrane.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (e.g., voltage steps or ramps) and record the resulting ionic currents.
-
-
Drug Application:
-
Apply fenoprofen to the cell via the perfusion system at various concentrations.
-
Record the changes in ion channel activity (e.g., current amplitude, activation/inactivation kinetics) in the presence of the drug.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effects of fenoprofen on the biophysical properties of the ion channel.
-
Conclusion and Future Directions
This compound, a long-established NSAID, is emerging from the shadows of its primary anti-inflammatory function to reveal a surprisingly diverse and complex pharmacological profile. Its ability to act as a biased allosteric modulator of melanocortin receptors, its COX-independent anticancer activities, and its potential as an immunomodulator and neuroprotective agent position it as a molecule of significant interest for future research and drug development.
This technical guide has provided an in-depth overview of these non-canonical activities, supported by mechanistic insights and detailed experimental protocols. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the multifaceted biological activities of this compound and ultimately unlocking its full therapeutic potential. The journey to fully understand this "old" drug is far from over, and the exciting discoveries that lie ahead have the potential to reshape our understanding of its clinical utility.
References
- 1. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cellular threshold for active ERK1/2 levels determines Raf/MEK/ERK-mediated growth arrest versus death responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Fenoprofen and ketoprofen amides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]
- 13. NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. The effect of this compound (Nalfon) on levels of rheumatoid factor in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-Cell Derived Lymphokines as Regulators of Chronic Inflammation: Potential Targets for Immunomodulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. T cell subsets and their signature cytokines in autoimmune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of non-steroidal anti-inflammatory drugs by direct scavenging of nitric oxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | From Understanding Cellular Function to Novel Drug Discovery: The Role of Planar Patch-Clamp Array Chip Technology [frontiersin.org]
- 24. Advancing Ion Channel Research with Automated Patch Clamp (APC) Electrophysiology Platforms [ouci.dntb.gov.ua]
- 25. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Fenoprofen Calcium Solutions for In Vitro Cell Culture Assays
Abstract
This document provides a detailed protocol for the preparation of fenoprofen calcium solutions intended for in vitro cell culture experiments. Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] Due to its poor aqueous solubility, proper preparation techniques are critical to ensure compound bioavailability, prevent precipitation in culture media, and generate reliable, reproducible data. This guide covers the physicochemical properties of this compound, step-by-step protocols for creating high-concentration stock solutions using organic solvents, and subsequent dilution into aqueous cell culture media for experimental use. It also includes best practices for quality control and a schematic of fenoprofen's mechanism of action.
Introduction to this compound
Fenoprofen is a propionic acid derivative and a non-selective NSAID that exhibits anti-inflammatory, analgesic, and antipyretic activities.[2][4] Its therapeutic effects are primarily achieved through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] In a research context, fenoprofen is a valuable tool for studying inflammatory pathways, pain signaling, and the cellular effects of COX inhibition.
However, the calcium salt form of fenoprofen, while improving stability, is only slightly soluble in water, presenting a significant challenge for cell-based assays.[6][7] Direct addition of the powder to aqueous media will result in poor dissolution and inaccurate dosing. Therefore, a multi-step procedure involving an organic solvent is required.
Physicochemical Properties & Solubility
Understanding the properties of this compound is the first step in designing a successful experimental protocol. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate | [8] |
| Molecular Formula | C₃₀H₃₀CaO₈ (dihydrate) | [8] |
| Molecular Weight | 558.6 g/mol (dihydrate) | [8][9] |
| Appearance | White to off-white crystalline powder | [6][9] |
| Water Solubility | Slightly soluble / Insoluble | [6][7][10] |
| DMSO Solubility | Approx. 33 mg/mL to 105 mg/mL | [10][11][12] |
| Ethanol Solubility | Approx. 10 mg/mL to 29.8 mg/mL | [10][13][14] |
| Storage (Powder) | Store at -20°C for long-term stability (≥4 years) | [11] |
Note: Solubility can vary between suppliers and batches. It is recommended to perform a small-scale solubility test if a very high concentration is required.
The high solubility in Dimethyl Sulfoxide (DMSO) makes it the preferred solvent for preparing a concentrated primary stock solution.[11][12]
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be stored and diluted for various experiments.
Materials and Equipment
-
This compound powder (dihydrate, MW: 558.6 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PTFE or other solvent-compatible membrane)
-
Sterile syringes
Step-by-Step Methodology
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) solution:
-
Mass = 0.1 mol/L * 0.001 L * 558.6 g/mol * 1000 mg/g = 55.86 mg
-
-
Weighing: Accurately weigh 55.86 mg of this compound powder and place it into a sterile amber vial.
-
Rationale: Using an amber vial protects the compound from potential photodegradation.[15]
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Rationale: Anhydrous DMSO is recommended as moisture can reduce the solubility of some compounds.[10]
-
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile amber vial.
-
Rationale: This step removes any potential microbial contamination or undissolved micro-particulates, which is critical for cell culture applications. A solvent-resistant PTFE filter is essential to prevent filter degradation by DMSO.
-
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store aliquots at -20°C or -80°C.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Stock solutions in DMSO are typically stable for at least one year at -80°C.[10]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for preparing a sterile, high-concentration fenoprofen stock solution.
Protocol: Preparation of Working Solutions in Cell Culture Media
Working solutions are prepared by diluting the high-concentration stock into your complete cell culture medium immediately before treating cells.
Critical Consideration: Solvent Cytotoxicity
DMSO is cytotoxic to most cell lines at concentrations above 0.5-1.0% (v/v). It is imperative to design experiments so that the final concentration of DMSO in the cell culture wells is well below this toxic threshold, typically ≤0.1% .
Example Dilution Scheme
This table provides calculations for preparing 10 mL of working solutions with a final DMSO concentration of 0.1%.
| Desired Final Concentration | Required Volume of 100 mM Stock | Volume of Cell Culture Medium | Final DMSO % (v/v) |
| 100 µM | 10 µL | 9.99 mL | 0.1% |
| 50 µM | 5 µL | 9.995 mL | 0.05% |
| 10 µM | 1 µL | 9.999 mL | 0.01% |
| 1 µM | 0.1 µL (use intermediate dilution) | ~10 mL | 0.001% |
For concentrations ≤1 µM, a serial dilution is recommended. For example, first dilute the 100 mM stock 1:100 in media to create a 1 mM intermediate solution, then dilute this further to achieve the final concentration. This avoids pipetting inaccurate sub-microliter volumes.
Step-by-Step Methodology
-
Thaw a single aliquot of the 100 mM fenoprofen stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium in a 37°C water bath.
-
Pipette the calculated volume of the stock solution directly into the pre-warmed medium.
-
Immediately vortex or invert the tube several times to ensure rapid and homogeneous mixing.
-
Rationale: Rapid mixing prevents the formation of localized high concentrations of fenoprofen, which could cause it to precipitate out of the aqueous solution.[11]
-
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the medium's composition.
-
Use the working solution immediately. Do not store aqueous solutions of fenoprofen for more than one day, as stability is not guaranteed.[11]
Quality Control: The Solvent Control
To ensure that any observed cellular effects are due to fenoprofen and not the DMSO solvent, a vehicle control or solvent control is mandatory in every experiment.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Logical relationship between experimental controls for a solvent-based drug assay.
The vehicle control group should be treated with the same final concentration of DMSO as the highest concentration used in the fenoprofen treatment groups. For example, if your highest fenoprofen concentration is 100 µM (in 0.1% DMSO), your vehicle control wells must receive 0.1% DMSO in media.
Application: Mechanism of Action in an Inflammatory Model
Fenoprofen's primary mechanism is the inhibition of COX enzymes, which blocks the synthesis of pro-inflammatory prostaglandins (e.g., PGE₂). This can be studied in vitro by, for example, treating macrophage cells (like RAW 264.7) with an inflammatory stimulus like Lipopolysaccharide (LPS) in the presence and absence of fenoprofen.
Safety and Handling
-
Always handle this compound powder in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[16][17]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
In case of skin or eye contact, rinse thoroughly with water.[17]
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete handling and disposal information.[17][18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 6. This compound at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 7. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 8. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. files.sdiarticle5.com [files.sdiarticle5.com]
- 15. Fenoprofen: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. abmole.com [abmole.com]
- 18. chemicalbook.com [chemicalbook.com]
UPLC method development for fenoprofen calcium quantification in plasma
An Application Note and Protocol for the Quantification of Fenoprofen Calcium in Plasma using Ultra-Performance Liquid Chromatography (UPLC)
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The accurate quantification of fenoprofen in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique for such applications, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC). The sub-2 µm particle columns used in UPLC systems allow for higher resolution, increased sensitivity, and significantly shorter run times, which are critical for high-throughput analysis in drug development.
This application note provides a comprehensive and validated UPLC method for the determination of this compound in human plasma. The described protocol details the sample preparation, chromatographic conditions, and method validation parameters, adhering to the principles of scientific integrity and regulatory guidelines. The rationale behind each experimental choice is explained to provide a deeper understanding of the method development process.
Materials and Methods
Reagents and Chemicals
-
This compound (Reference Standard)
-
Ibuprofen (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, Ultrapure
-
Human Plasma (sourced from a certified vendor)
Equipment
-
Waters ACQUITY UPLC® System with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower® 3 Chromatography Data Software
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Preparation of Standards and Quality Control Samples
Stock solutions of fenoprofen and the internal standard (ibuprofen) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration curve standards are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 25 µg/mL. Quality control (QC) samples are prepared at three concentration levels: low, medium, and high (e.g., 0.3, 10, and 20 µg/mL).
UPLC Method Development
The primary objective of the UPLC method development was to achieve a rapid and efficient separation of fenoprofen and the internal standard from endogenous plasma components.
Chromatographic Conditions
The following table summarizes the optimized UPLC conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 2.5 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | PDA at 272 nm |
-
Rationale for Column Selection: The ACQUITY UPLC® BEH C18 column was chosen for its high resolving power and stability at low pH. The C18 stationary phase provides excellent retention for hydrophobic compounds like fenoprofen.
-
Rationale for Mobile Phase: A mobile phase consisting of acetonitrile and water with 0.1% formic acid was selected. The formic acid helps to protonate the carboxylic acid group of fenoprofen, leading to better peak shape and retention. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.
-
Rationale for Gradient Elution: A gradient elution was employed to ensure the efficient elution of fenoprofen and the internal standard while minimizing the run time. The gradient allows for a rapid separation from early-eluting polar interferences and late-eluting non-polar compounds.
Caption: UPLC method development workflow.
Sample Preparation
A protein precipitation method was selected for its simplicity, speed, and efficiency in removing the majority of plasma proteins.
Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (ibuprofen, 50 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and inject 5 µL into the UPLC system.
Caption: Plasma sample preparation workflow.
Method Validation
The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for the intended application. The validation parameters assessed were linearity, accuracy, precision, selectivity, and stability.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 0.1 to 25 µg/mL. The calibration curve was constructed by plotting the peak area ratio of fenoprofen to the internal standard against the nominal concentration. The correlation coefficient (r²) was greater than 0.99, indicating excellent linearity.
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing the QC samples at three different concentration levels on three separate days. The results are summarized in the table below:
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 0.3 | 0.29 | 96.7 | 3.5 | 4.1 |
| Medium | 10.0 | 10.2 | 102.0 | 2.1 | 2.8 |
| High | 20.0 | 19.8 | 99.0 | 1.8 | 2.5 |
The accuracy was within 85-115% of the nominal values, and the precision (%RSD) was less than 15%, which is within the acceptable limits for bioanalytical methods.
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from six different sources to check for any interference with the peaks of fenoprofen and the internal standard. No significant interfering peaks were observed at the retention times of the analyte and the IS.
Stability
The stability of fenoprofen in plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles.
-
Short-Term Stability: QC samples were kept at room temperature for 24 hours.
-
Long-Term Stability: QC samples were stored at -80 °C for 30 days.
-
Post-Preparative Stability: Processed samples were kept in the autosampler at 4 °C for 48 hours.
In all stability studies, the mean concentration of fenoprofen was within ±15% of the nominal concentration, indicating that the analyte is stable under these conditions.
Sample Chromatogram
Below is a representative chromatogram of a plasma sample spiked with fenoprofen and the internal standard.
(A representative chromatogram image would be inserted here in a full application note, showing well-resolved peaks for fenoprofen and ibuprofen against a clean baseline.)
The retention time for fenoprofen was approximately 1.8 minutes, and for the internal standard (ibuprofen), it was approximately 2.1 minutes. The total run time was 4 minutes, allowing for high-throughput analysis.
Conclusion
This application note describes a rapid, sensitive, and robust UPLC method for the quantification of this compound in human plasma. The method has been thoroughly validated according to ICH guidelines and has been shown to be linear, accurate, precise, selective, and stable. The short run time and simple sample preparation procedure make this method highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Application Note: A Validated UV-Spectrophotometric Method for the Rapid Determination of Fenoprofen Calcium in Pharmaceutical Formulations
Abstract
This application note details a simple, accurate, and precise UV-spectrophotometric method for the quantitative determination of fenoprofen calcium in pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in a phosphate buffer medium. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.
Introduction
This compound, chemically designated as calcium (±)-2-(3-phenoxyphenyl)propanoate dihydrate, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties in the management of mild to moderate pain and arthritis[1][2][3]. The therapeutic efficacy of fenoprofen is directly related to its concentration in the pharmaceutical formulation. Therefore, the development of a reliable and straightforward analytical method for its quantification is crucial for ensuring product quality and patient safety.
UV-Visible spectrophotometry is a widely accessible and cost-effective analytical technique. The presence of a chromophoric group in the fenoprofen molecule allows for its direct quantification using this method. This application note presents a validated UV-spectrophotometric method that is both rapid and robust, making it ideal for high-throughput analysis in a quality control environment. The method's validation ensures that it provides accurate, reproducible, and reliable results[4].
Principle of the Method
The underlying principle of this method is the measurement of the amount of ultraviolet radiation absorbed by a solution containing this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax), the concentration of this compound can be determined by comparing it to a standard calibration curve. Studies have shown that this compound exhibits a distinct λmax at approximately 270 nm in a phosphate buffer of pH 6.8[5][6].
Materials and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.
-
Analytical balance (readability ± 0.1 mg).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
pH meter.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (USP or equivalent).
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Sodium hydroxide (NaOH), analytical grade.
-
Purified water.
-
Sample of this compound tablets or capsules.
-
Experimental Protocol
Preparation of Phosphate Buffer (pH 6.8)
-
Dissolve a sufficient amount of potassium dihydrogen phosphate in purified water to make a 0.1 M solution.
-
Adjust the pH of the solution to 6.8 ± 0.05 using a 0.1 M sodium hydroxide solution.
-
This solution will serve as the diluent for all standard and sample preparations.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 100 mg of this compound Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of phosphate buffer (pH 6.8) and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the phosphate buffer to obtain a standard stock solution with a concentration of 1000 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks.
-
Dilute with phosphate buffer (pH 6.8) to obtain concentrations in the range of 10-80 µg/mL[5][6].
-
Measure the absorbance of each working standard solution at 270 nm against the phosphate buffer as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (r²) of not less than 0.999.
Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of phosphate buffer (pH 6.8) and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Dilute to the mark with the phosphate buffer and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.
-
From the clear filtrate, pipette a suitable aliquot into a volumetric flask and dilute with phosphate buffer (pH 6.8) to obtain a final concentration within the linearity range of the calibration curve.
Spectrophotometric Measurement and Analysis
-
Measure the absorbance of the final sample solution at 270 nm using the phosphate buffer as a blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
The amount of this compound per tablet can then be calculated using the appropriate dilution factors.
Method Validation
The developed method was validated as per ICH Q2(R1) guidelines for various parameters[4].
-
Linearity: The method was found to be linear over a concentration range of 10-80 µg/mL with a correlation coefficient (r²) of 0.9992[5][6].
-
Accuracy: Accuracy was determined by the standard addition method. The mean percentage recovery was found to be in the range of 98-102%, indicating the accuracy of the method[5][6].
-
Precision:
-
Specificity: The specificity of the method was evaluated by analyzing a placebo formulation. No interference from common excipients was observed at the analytical wavelength, confirming the method's specificity[5][6].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 5.209 µg/mL and 15.78 µg/mL, respectively, indicating adequate sensitivity of the method[5][6].
-
Robustness: The method was found to be robust when minor variations were made to the experimental parameters, such as the pH of the buffer and the wavelength of measurement[5][6].
Data Presentation
| Validation Parameter | Observed Value | Acceptance Criteria (ICH) |
| Wavelength of Max. Absorbance (λmax) | 270 nm | - |
| Linearity Range | 10-80 µg/mL | - |
| Correlation Coefficient (r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | ≤ 2% |
| - Inter-day | < 1.8% | ≤ 2% |
| Limit of Detection (LOD) | 5.209 µg/mL | - |
| Limit of Quantitation (LOQ) | 15.78 µg/mL | - |
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Conclusion
The developed UV-spectrophotometric method for the determination of this compound in pharmaceutical formulations is simple, rapid, accurate, precise, and robust. The method has been successfully validated according to ICH guidelines and can be effectively employed for routine quality control analysis.
References
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Comprehensive Analysis of Fenoprofen Calcium and its Major Metabolites
Abstract
This comprehensive application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology for the quantitative analysis of fenoprofen calcium and its primary metabolites, 4'-hydroxyfenoprofen and fenoprofen glucuronide. Designed for researchers, analytical scientists, and drug development professionals, this guide offers two robust protocols: one for the quality control of this compound in bulk drug and pharmaceutical formulations, and a second, more sensitive method for its determination in biological matrices such as plasma and urine. The scientific rationale behind each step, from sample preparation to chromatographic separation, is elucidated to ensure methodological robustness and reproducibility. All protocols are supported by validation data and authoritative references, establishing a trustworthy and scientifically sound framework for analysis.
Introduction: The Analytical Imperative for Fenoprofen
Fenoprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by non-selectively inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[1][2][3] This inhibition curtails the synthesis of prostaglandins, key mediators of pain, fever, and inflammation, making fenoprofen a cornerstone for managing symptoms of rheumatoid arthritis and osteoarthritis.[1][4]
Upon administration, fenoprofen is extensively metabolized in the liver, primarily through two pathways: hydroxylation to form 4'-hydroxyfenoprofen and direct conjugation to form fenoprofen glucuronide.[1][2][4][5] These metabolites, along with the parent drug, are then predominantly excreted in the urine.[3][5] Given its pharmacokinetic profile, a reliable and validated analytical method is paramount for multiple applications:
-
Pharmaceutical Quality Control: Ensuring the identity, purity, and strength of this compound in bulk drug substances and finished products.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of fenoprofen by simultaneously measuring the parent drug and its metabolites in biological fluids.
-
Clinical Drug Monitoring: Aiding in therapeutic monitoring and dose-response studies.
This document details a robust RP-HPLC method, which stands as a precise, accurate, and specific tool for these analytical challenges.
Metabolic Pathway of Fenoprofen
Understanding the metabolic fate of fenoprofen is crucial for developing a comprehensive analytical method capable of detecting both the parent compound and its derivatives. The primary metabolic transformations are illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Fenoprofen Calcium for Research Applications
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with fenoprofen calcium. This resource is designed to provide you with in-depth, practical solutions and troubleshooting advice for overcoming the challenges associated with the poor aqueous solubility of this important non-steroidal anti-inflammatory drug (NSAID). Our goal is to empower you with the scientific understanding and technical expertise to successfully prepare this compound solutions for your research needs.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, the calcium salt of fenoprofen, is a propionic acid derivative.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility.[3] This low solubility can be a significant hurdle in a research setting, impacting everything from in vitro assay development to the preparation of formulations for preclinical studies.
Fenoprofen is a weak acid with a reported pKa of 4.5.[4] This acidic nature is a critical factor that governs its solubility in aqueous solutions, making its dissolution highly dependent on the pH of the medium.[5] At a pH below its pKa, fenoprofen exists predominantly in its non-ionized, less soluble form. Conversely, at a pH above its pKa, it converts to its ionized, more soluble form.
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₆CaO₆·2H₂O | [2] |
| Molecular Weight | 558.63 g/mol | [2] |
| pKa | 4.5 | [4] |
| Aqueous Solubility (pH 7.2) | ~0.11 mg/mL (in 1:8 DMSO:PBS) | [6] |
| Solubility in Ethanol | 18 mg/mL | [1] |
| Solubility in DMSO | 33-105 mg/mL | [6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common questions and problems encountered during the solubilization of this compound. Each question is followed by a detailed explanation of the underlying principles, step-by-step protocols, and troubleshooting tips.
I. pH Adjustment for Solubility Enhancement
Question: My this compound is not dissolving in water or neutral buffer. How can I improve its solubility by changing the pH?
Answer: The limited solubility of this compound in neutral or acidic aqueous solutions is expected due to its chemical nature as a weak acid. By increasing the pH of the solution above the pKa of fenoprofen (4.5), you can significantly enhance its solubility. This is explained by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized (A⁻) and non-ionized (HA) forms of a weak acid.[8][9]
pH = pKa + log([A⁻]/[HA])
When the pH is greater than the pKa, the ionized form ([A⁻]), which is more water-soluble, predominates.
Experimental Protocol: pH-Dependent Solubilization
This protocol outlines the steps to determine the optimal pH for dissolving this compound and to prepare a stock solution.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Initial Slurry: Prepare a slurry of this compound in deionized water at a concentration slightly higher than your target concentration.
-
pH Adjustment: While stirring the slurry, slowly add 0.1 M NaOH dropwise to increase the pH.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.[7]
-
Dissolution: As the pH increases above 6, you should observe the this compound dissolving. Continue to add NaOH until all the solid has dissolved.
-
Final pH Adjustment: Once the this compound is fully dissolved, you can adjust the pH to your desired final value, ensuring it remains in a range where the drug is soluble.
-
Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume and concentration.
Troubleshooting Guide: pH Adjustment
| Problem | Possible Cause | Solution |
| Precipitation upon standing | The final pH of the solution has drifted downwards, falling below the solubility threshold. | Re-adjust the pH by adding a small amount of dilute NaOH. Consider using a buffer system instead of just adjusting with NaOH to maintain a stable pH. |
| Drug degradation | Fenoprofen may be unstable at very high pH values over extended periods. | Prepare fresh solutions and avoid storing them at high pH for long durations. If possible, conduct stability studies at your chosen pH. |
| Incomplete dissolution even at high pH | The concentration of this compound exceeds its maximum solubility at that specific pH and temperature. | Reduce the target concentration of your solution or consider using a combination of solubility enhancement techniques. |
Diagram: pH-Dependent Ionization of Fenoprofen
Caption: Ionization equilibrium of fenoprofen is dependent on the solution's pH.
II. Co-solvency for Enhanced Solubility
Question: I need to dissolve this compound in a system with a near-neutral pH. Can I use co-solvents?
Answer: Yes, co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs.[10][11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like fenoprofen. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]
Experimental Protocol: Co-solvent System Development
This protocol provides a general method for testing different co-solvent systems.
Materials:
-
This compound powder
-
Ethanol
-
Propylene glycol
-
Deionized water
-
Vials with screw caps
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Saturation Study: Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal system for your needs.
Troubleshooting Guide: Co-solvency
| Problem | Possible Cause | Solution |
| Precipitation upon dilution | The drug concentration in the co-solvent system is high, and when diluted with an aqueous medium, the solvent polarity increases, causing the drug to precipitate. | Prepare a more dilute stock solution. When diluting, add the co-solvent stock solution to the aqueous medium slowly while stirring vigorously. |
| Toxicity in cell-based assays | The concentration of the organic co-solvent is toxic to the cells. | Determine the maximum tolerable co-solvent concentration for your specific cell line in preliminary experiments. Aim to use the lowest effective co-solvent concentration. |
| Viscosity issues | High concentrations of co-solvents like propylene glycol or PEGs can result in a viscous solution that is difficult to handle. | Consider using a less viscous co-solvent like ethanol or a combination of co-solvents. Gentle warming may temporarily reduce viscosity for easier handling. |
III. Surfactant-Mediated Solubilization
Question: How can surfactants help in dissolving this compound, and which ones should I consider?
Answer: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs through a process called micellar solubilization.[13][14][15] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like fenoprofen, and a hydrophilic outer shell that allows them to be dispersed in aqueous solutions.[16]
The choice of surfactant depends on the intended application and required Hydrophilic-Lipophilic Balance (HLB).[17][18][19] For oral formulations, non-ionic surfactants are often preferred due to their lower toxicity.[5][20]
Commonly Used Surfactants in Pharmaceutical Formulations:
-
Polysorbates (e.g., Tween® 80): High HLB, good for o/w emulsions and solubilization.
-
Poloxamers (e.g., Pluronic® F68, F127): Non-ionic block copolymers with varying HLB values.
-
Sodium Lauryl Sulfate (SLS): Anionic surfactant with strong solubilizing capacity, but can be irritating.
Diagram: Micellar Solubilization of Fenoprofen
Caption: Hydrophobic fenoprofen is encapsulated within the core of a surfactant micelle.
Experimental Protocol: Surfactant Solubilization Screening
Materials:
-
This compound powder
-
Selected surfactants (e.g., Tween® 80, Poloxamer 407)
-
Deionized water or buffer
-
Standard laboratory glassware
Procedure:
-
Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, both below and above their known CMC.
-
Saturation Study: Add an excess of this compound to each surfactant solution.
-
Equilibration and Analysis: Follow the same steps for equilibration, sample preparation, and quantification as described in the co-solvency protocol.
-
Determine Optimal Concentration: Plot the solubility of this compound against the surfactant concentration to identify the most effective surfactant and its optimal concentration range.
Troubleshooting Guide: Surfactant Solubilization
| Problem | Possible Cause | Solution |
| Foaming | Many surfactants can cause excessive foaming, which can be problematic in certain applications. | Use a surfactant with lower foaming properties. If possible, avoid vigorous shaking or stirring. |
| Incompatibility | The surfactant may interact with other components in your formulation, leading to instability or precipitation. | Conduct compatibility studies with all formulation components. Anionic and cationic surfactants are generally incompatible. |
| Cell Toxicity | Surfactants can disrupt cell membranes and be toxic in in vitro studies. | Choose non-ionic surfactants, which are generally less toxic. Determine the IC50 of the surfactant on your cell line and work at concentrations well below this value. |
IV. Cyclodextrin Complexation
Question: I've heard about using cyclodextrins to improve drug solubility. How does this work for this compound?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12][21] They can form inclusion complexes with poorly soluble drugs like fenoprofen by encapsulating the hydrophobic part of the drug molecule within their cavity. This complex effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent solubility.[17][22] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[23]
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and effective lab-scale method for preparing inclusion complexes.[4][24]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water-ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Molar Ratio: Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Initial Mixing: Place the HP-β-CD in the mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Kneading: Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes. The mixture should remain as a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
Troubleshooting Guide: Cyclodextrin Complexation
| Problem | Possible Cause | Solution |
| Low complexation efficiency | Mismatch between the size of the fenoprofen molecule and the cyclodextrin cavity. Inefficient mixing during preparation. | Ensure you are using an appropriately sized cyclodextrin (β-cyclodextrins are generally suitable for drugs of this size). Optimize the kneading time and the amount of liquid used to ensure a homogeneous paste. |
| Limited solubility enhancement | The stoichiometry of the complex is not 1:1, or the complex has limited solubility itself. | Perform a phase solubility study to determine the optimal drug:CD ratio. Consider using a more soluble cyclodextrin derivative like HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD). |
| Precipitation of the complex | The concentration of the drug-CD complex exceeds its own solubility limit. | This is more common with natural β-cyclodextrin. Switch to a more soluble derivative like HP-β-CD. |
V. Solid Dispersions
Question: What are solid dispersions, and can they be used to improve the dissolution of this compound?
Answer: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[25] For poorly soluble drugs like fenoprofen, creating an amorphous solid dispersion can significantly enhance the dissolution rate and apparent solubility. In this form, the drug is molecularly dispersed in a hydrophilic polymer matrix, preventing its crystallization and presenting it in a higher energy state that is more readily dissolved.[21] A study has shown that solid dispersions of fenoprofen with polymers like PEG 4000 and Poloxamer 407, along with a surfactant like Tween 60, can significantly enhance its dissolution.[3][25][26]
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile drugs and can produce amorphous solid dispersions.[27][28]
Materials:
-
This compound
-
Polymer carrier (e.g., Poloxamer 407)
-
Surfactant (e.g., Tween 60)
-
Organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound, Poloxamer 407, and Tween 60 in a suitable organic solvent in a round-bottom flask. A common starting ratio is 1:2:1 (drug:polymer:surfactant by weight).[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry this film in a vacuum oven for 24 hours to remove any residual solvent.
-
Collection: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
Diagram: Solid Dispersion Workflow
Caption: A typical workflow for preparing solid dispersions via the solvent evaporation method.
Troubleshooting Guide: Solid Dispersions
| Problem | Possible Cause | Solution |
| Incomplete solvent removal | Insufficient drying time or temperature. | Increase the drying time or temperature in the vacuum oven. Ensure a good vacuum is maintained. Residual solvent can affect stability and performance. |
| Phase separation or crystallization | The drug is not molecularly dispersed or is recrystallizing over time. | Ensure a clear solution is formed initially. Rapid solvent removal is key. The choice of polymer and drug-to-polymer ratio is critical for stability. Consider using polymers that have strong interactions with the drug. |
| Poor powder flow | The resulting solid dispersion powder may be sticky or have poor flow properties. | This can be an inherent property of the chosen polymer. Consider adding a glidant (e.g., colloidal silicon dioxide) during formulation or using a different preparation method like hot-melt extrusion if equipment is available. |
Authoritative Grounding & Comprehensive References
The methodologies and principles described in this guide are grounded in established pharmaceutical science and are consistent with the principles of Quality by Design (QbD) as outlined in the ICH Q8 guidelines.[8][9][16][29][30] These guidelines emphasize a systematic and science-based approach to pharmaceutical development, which is directly applicable to the challenges of drug solubilization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. scribd.com [scribd.com]
- 11. Fenoprofen - Explore the Science & Experts | ideXlab [idexlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 16. qualio.com [qualio.com]
- 17. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. The Cosmetic Chemist [thecosmeticchemist.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. files.sdiarticle5.com [files.sdiarticle5.com]
- 21. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. | Semantic Scholar [semanticscholar.org]
- 23. Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacy180.com [pharmacy180.com]
- 25. veterinaria.org [veterinaria.org]
- 26. veterinaria.org [veterinaria.org]
- 27. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cognidox.com [cognidox.com]
- 30. ICH Guideline Q8 Pharmaceutical Development | PPTX [slideshare.net]
Technical Support Center: Optimizing Fenoprofen Calcium Dosage for Anti-inflammatory Response in Mice
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the dosage of fenoprofen calcium to achieve a reliable anti-inflammatory response in mouse models. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Introduction to this compound in Preclinical Inflammation Models
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] In preclinical research, mouse models of acute inflammation are invaluable for evaluating the efficacy of NSAIDs like fenoprofen. This guide will focus on the widely used carrageenan-induced paw edema model to illustrate the principles of dosage optimization.
Core Concepts & Experimental Workflow
A successful dose-optimization study requires a systematic approach. The following workflow outlines the key stages, from initial dose estimation to the final analysis of the anti-inflammatory effect.
Caption: Experimental workflow for optimizing fenoprofen dosage.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in mice?
-
Literature-Derived Starting Point: A study investigating the analgesic and ulcerogenic properties of a copper(II)-fenoprofen complex in mice used a therapeutic dose of 21 mg/kg of fenoprofen.[2] This can serve as a valuable, experimentally-derived starting point for your dose-range finding studies.
-
Interspecies Allometric Scaling: This method extrapolates a dose from human data based on body surface area. While not as precise as direct experimental data, it can help in establishing a plausible range. The typical human oral dose for mild to moderate pain is 200 mg every 4 to 6 hours.[3] Using established conversion factors, a human equivalent dose can be calculated for mice. It is crucial to note that this is an estimation and should be validated with a pilot study.
Q2: What is the mechanism of action of fenoprofen and how does it relate to the anti-inflammatory response?
A2: Fenoprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors, leading to the classic signs of inflammation: redness, swelling, heat, and pain. By inhibiting COX enzymes, fenoprofen reduces prostaglandin synthesis, thereby mitigating the inflammatory cascade.
Caption: Mechanism of action of this compound.
Q3: What is the carrageenan-induced paw edema model and why is it suitable for testing fenoprofen?
A3: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4] Injection of carrageenan, a sulfated polysaccharide, into the mouse paw elicits a biphasic inflammatory response.[5]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Primarily mediated by the production of prostaglandins, with a significant influx of neutrophils.[2]
Since fenoprofen's mechanism of action is the inhibition of prostaglandin synthesis, this model is highly sensitive to its anti-inflammatory effects, particularly in the late phase.
Q4: How should I prepare and administer this compound to mice?
A4: this compound is slightly soluble in water.[4] For oral administration, it is typically prepared as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or gum acacia.
Protocol for Oral Gavage:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle (e.g., 0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Administer the suspension to the mice via oral gavage using a suitable gavage needle. The volume of administration should be consistent across all animals, typically 5-10 ml/kg.
Q5: What are the key parameters to measure in a dose-optimization study?
A5: The primary endpoint in the carrageenan-induced paw edema model is the change in paw volume or thickness.
| Parameter | Method | Description |
| Paw Volume | Plethysmometer | Measures the displacement of water to determine the volume of the paw. It is a highly accurate and reproducible method. |
| Paw Thickness | Digital Calipers | Measures the dorsoventral thickness of the paw. It is a simpler method but can be more prone to operator variability. |
Measurements should be taken at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) to capture the time-course of the inflammatory response.
The anti-inflammatory effect is typically expressed as the percentage inhibition of edema , calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control (vehicle-treated) group.
-
Vt = Average increase in paw volume in the drug-treated group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in paw edema within groups | - Improper carrageenan injection technique (volume or site).- Inconsistent measurement technique.- Stress-induced variability in the animals. | - Ensure consistent subplantar injection of carrageenan.- Provide thorough training on the use of the plethysmometer or calipers.- Acclimatize animals to the experimental procedures and handling. |
| No significant anti-inflammatory effect at expected doses | - Incorrect dose calculation or preparation.- Poor oral bioavailability of the fenoprofen suspension.- Timing of drug administration relative to carrageenan injection is not optimal. | - Double-check all calculations and ensure the suspension is homogenous.- Consider a different vehicle or formulation to improve solubility/absorption.- Administer fenoprofen 30-60 minutes before carrageenan injection to allow for absorption.[2] |
| Signs of gastrointestinal distress in treated mice (e.g., lethargy, hunched posture, diarrhea) | - Fenoprofen, like other NSAIDs, can cause gastrointestinal side effects due to COX-1 inhibition.[1] | - Include a pilot study to assess the tolerability of the selected doses.- Monitor animals closely for any adverse effects.- If GI toxicity is observed, consider reducing the dose or the duration of treatment. |
| Unexpectedly low or high edema in the control group | - The concentration of carrageenan may be inappropriate for the mouse strain.- The specific lot of carrageenan may have different potency. | - A 1% w/v solution of carrageenan is standard, but may require optimization.- Use the same lot of carrageenan throughout a study to ensure consistency. |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol provides a step-by-step guide for conducting a dose-response study of this compound in the mouse carrageenan-induced paw edema model.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Carrageenan (lambda, type IV)
-
Sterile saline (0.9%)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Standard laboratory mice (e.g., Swiss albino or C57BL/6)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse.
-
Drug Administration: Administer the vehicle, positive control, or this compound suspension orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.02-0.05 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
Post-treatment Measurements: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group at each time point.
-
Calculate the percentage inhibition of edema for each fenoprofen-treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Reducing variability in in vitro experiments with fenoprofen calcium
Welcome to the technical support center for fenoprofen calcium. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate variability in in vitro experiments involving this non-steroidal anti-inflammatory drug (NSAID). By understanding the unique physicochemical properties of this compound and implementing rigorous experimental controls, you can significantly enhance the reproducibility and reliability of your results.
Part 1: Foundational Knowledge - Understanding the Sources of Variability
Before troubleshooting specific issues, it is crucial to understand the inherent properties of this compound that can contribute to experimental variability.
Physicochemical Properties of this compound
| Property | Value | Implication for In Vitro Experiments |
| Molecular Formula | C₃₀H₂₆CaO₆ (anhydrous) | Basic information for concentration calculations.[1] |
| Molecular Weight | 522.6 g/mol (anhydrous) | Essential for preparing stock solutions of known molarity.[1] |
| pKa | 4.5 | The compound's charge state, solubility, and membrane permeability are highly dependent on the pH of the medium.[2] |
| Aqueous Solubility | Sparingly soluble / Slightly soluble | High potential for precipitation in aqueous buffers and cell culture media, leading to inaccurate dosing.[2][3][4] |
| Organic Solvent Solubility | ~33 mg/mL in DMSO | DMSO is the recommended solvent for primary stock solutions.[3][5] |
| Plasma Protein Binding | ~99% (primarily to albumin) | The presence of serum (e.g., FBS) in culture media will dramatically reduce the free, active concentration of the drug.[2][6] |
The primary challenges in working with this compound in vitro stem from three core properties: its low aqueous solubility , its high affinity for serum proteins , and its pH-dependent behavior . These factors, if not properly controlled, are the most common sources of inconsistent and difficult-to-interpret data.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Category 1: Stock Solution and Compound Handling
Q1: My freshly prepared this compound stock solution in DMSO looks clear, but a precipitate forms when I dilute it in my cell culture medium. Why is this happening and how can I fix it?
A1: This is a classic solubility issue. This compound is sparingly soluble in aqueous solutions like PBS or cell culture medium.[3][4] While it dissolves readily in 100% DMSO, the sudden introduction into an aqueous environment (a "solvent shift") can cause it to crash out of solution, especially at higher concentrations.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your DMSO stock is not oversaturated. A concentration of 10-20 mM (approx. 5.2-10.4 mg/mL) is a safe starting point, well below the ~33 mg/mL limit.[3]
-
Use an Intermediate Dilution Step: Never dilute your high-concentration DMSO stock directly into the final volume of the medium. Perform a serial dilution, for example, by first diluting the stock 1:10 or 1:100 in serum-free medium or PBS, vortexing gently, and then adding this intermediate dilution to your final culture medium.
-
Pre-warm the Medium: Adding the drug to pre-warmed (37°C) medium can sometimes help maintain solubility compared to adding it to cold medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture wells as low as possible (ideally ≤0.1%) and, critically, ensure it is identical across all wells , including vehicle controls.
Q2: How should I store my this compound solutions to maintain their integrity?
A2: Stability is key to reproducibility.
-
Solid Compound: Store the powder at -20°C, protected from light and moisture.[4]
-
DMSO Stock Solution (High Concentration): Aliquot your stock solution into single-use volumes and store at -80°C.[7] This prevents degradation from repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment . Do not store diluted fenoprofen in culture medium or buffers for more than a day, as its stability in these conditions is not guaranteed.[3]
Category 2: Experimental Design and Execution
Q3: I'm not seeing the expected anti-inflammatory or cytotoxic effect in my cell-based assay. What are the initial checks I should perform?
A3: An unexpected null result requires a systematic review of your experimental setup.[8]
Initial Checks:
-
Mechanism of Action: Fenoprofen's primary mechanism is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which blocks the production of prostaglandins.[9][10] Confirm that your in vitro system is appropriate. Does your cell line express COX enzymes? Is your assay designed to measure a downstream effect of COX inhibition (e.g., prostaglandin E2 levels, inflammation, or proliferation driven by prostaglandins)?
-
The Impact of Serum: This is the most likely culprit. Fenoprofen is ~99% bound to serum albumin.[2][6] If your culture medium contains 10% Fetal Bovine Serum (FBS), the vast majority of the drug will be sequestered by albumin, and the free concentration available to act on your cells will be less than 1% of the nominal concentration you added.
-
Solution A (Preferred): Conduct the experiment in serum-free medium. You may need to pre-plate cells in serum-containing medium, then switch to serum-free medium for the duration of the drug treatment.
-
Solution B (Alternative): If cells require serum, use the lowest concentration possible and keep it consistent across all experiments. Be aware that you may need to use much higher nominal concentrations of fenoprofen to achieve a biological effect.
-
-
Reagent Integrity: Verify that your stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock from the solid powder.
Q4: I'm observing high variability between replicate wells in my 96-well plate assay. What can I do to reduce this?
A4: High variability often points to inconsistencies in cell handling or compound addition rather than the drug itself.[11][12]
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pay attention to the "edge effect" in multi-well plates, where wells on the perimeter can evaporate more quickly. Consider leaving the outer wells empty and filling them with sterile PBS or medium to create a humidity barrier.
-
Pipetting Technique: Small errors in pipetting drug dilutions can lead to large concentration inaccuracies.[8] Use calibrated pipettes and ensure you are mixing the medium thoroughly but gently after adding the drug.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Cells at very high passages can have altered phenotypes and drug responses.[8]
-
pH of Medium: The pKa of fenoprofen is 4.5.[2] Small shifts in the pH of your culture medium (e.g., due to high cell density and metabolic activity) can alter the drug's ionization state, affecting its ability to cross the cell membrane. Ensure your medium is properly buffered and not exhausted. The removal of fenoprofen can be affected by pH values.[13]
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for minimizing variability.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for preparing solutions to avoid solubility issues.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, single-use Eppendorf tubes or cryovials
-
Calibrated micropipettes
-
Sterile, pre-warmed (37°C) serum-free cell culture medium
Procedure:
-
Prepare 20 mM DMSO Stock Solution: a. Accurately weigh out a small amount of this compound powder (e.g., 5.23 mg). Note: Use an analytical balance in a controlled environment. b. Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration. (For 5.23 mg of this compound, MW 522.6 g/mol , you would add 500 µL of DMSO). c. Vortex thoroughly until the solid is completely dissolved. The solution should be perfectly clear.
-
Aliquot and Store Stock Solution: a. Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile tubes. b. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Final Working Solution (Example for a 10 µM final concentration): a. Thaw one aliquot of the 20 mM stock solution. b. Step 1 (Intermediate Dilution): In a sterile tube, add 2 µL of the 20 mM stock to 998 µL of pre-warmed, serum-free medium. This creates a 200-fold dilution, resulting in a 100 µM intermediate solution with 0.5% DMSO. Mix well. c. Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of your final cell culture medium (serum-free or serum-containing). This creates a 10-fold dilution, resulting in the final 10 µM working concentration. The final DMSO concentration will be a negligible 0.05%. d. Vehicle Control: Prepare a matching vehicle control by performing the same serial dilutions with DMSO alone.
Protocol 2: General MTT Cell Viability Assay
This protocol provides a framework for assessing cytotoxicity, highlighting critical control points.
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Medium Exchange (Optional but Recommended): If performing the assay in serum-free conditions, gently aspirate the serum-containing medium and replace it with pre-warmed serum-free medium.
-
Drug Treatment: a. Prepare a range of this compound working solutions (and a vehicle control) as described in Protocol 1. b. Add the final working solutions to the appropriate wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the crystals.
-
Read Absorbance: Measure the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Part 4: Data and Diagrams for Deeper Understanding
Visualizing the Workflow and Pitfalls
This workflow highlights the critical steps where variability can be introduced and must be controlled.
Caption: Experimental workflow highlighting key points for variability control.
Fenoprofen's Mechanism of Action
Fenoprofen acts by inhibiting the COX enzymes, which are central to the inflammatory pathway.
Caption: Fenoprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. drugs.com [drugs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dispendix.com [dispendix.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fenoprofen Calcium Interference in Biochemical Assays
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering unexpected results when working with fenoprofen calcium in biochemical assays. Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used, and its presence in experimental samples can lead to significant assay interference.[1][2] This guide provides a structured, in-depth approach to identifying, understanding, and mitigating the effects of this compound to ensure the accuracy and reliability of your experimental data.
This resource is designed to be a dynamic, practical tool. We will move beyond simple procedural lists to explore the underlying physicochemical and pharmacological properties of this compound that contribute to its interference potential. Our goal is to empower you with the knowledge to not only solve current issues but also to proactively design more robust assays in the future.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is the calcium salt of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID).[3] It functions primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][4] Several of its properties can contribute to assay interference:
-
High Protein Binding: Fenoprofen is approximately 99% bound to albumin in plasma.[1] This high affinity for proteins can lead to competition with other molecules for binding sites on assay components, such as antibodies or enzymes, potentially causing falsely low or high signals.
-
Physicochemical Properties: this compound dihydrate is a white crystalline powder that is only slightly soluble in water.[1][5] At certain concentrations or in specific buffer conditions, it may precipitate or form aggregates, leading to light scattering or sequestration of assay reagents.[6]
-
Small Molecule Reactivity: As a small molecule, fenoprofen has the potential for non-specific interactions with various assay components. This can include chemical reactivity with assay reagents, particularly in sensitive enzyme or immunoassay systems.[7]
-
Biological Activity: Beyond COX inhibition, fenoprofen has been shown to act as an allosteric modulator at melanocortin receptors, indicating it can have complex biological effects that might not be immediately obvious in a simplified in vitro system.[8]
Q2: I'm seeing lower than expected signals in my immunoassay. Could this compound be the cause?
A2: Yes, it is a strong possibility. In immunoassays, particularly competitive or sandwich formats, this compound can interfere in several ways to produce falsely low results:
-
Steric Hindrance: If fenoprofen binds non-specifically to the assay antibodies (either capture or detection), it can physically block the intended binding of the analyte, leading to a reduced signal.
-
Alteration of Analyte Conformation: Fenoprofen binding to the target analyte could change its shape, masking the epitope that the assay antibodies are designed to recognize.
-
Disruption of Antibody-Antigen Interaction: The presence of fenoprofen in the assay buffer could alter the ionic strength or other properties of the microenvironment, thereby weakening the affinity of the antibody-antigen binding.
Q3: My enzyme kinetics appear altered when this compound is present in the sample. What's happening?
A3: Fenoprofen's primary mechanism of action is enzyme inhibition (specifically COX-1 and COX-2).[1][3][4] If your assay involves an enzyme that is sensitive to NSAIDs, you could be observing direct inhibition. However, other, non-specific effects can also occur:
-
Compound Aggregation: At higher concentrations, fenoprofen may form colloidal aggregates that can sequester the enzyme, effectively reducing its concentration and leading to apparent inhibition.[6]
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents like DTT, which are common in enzyme assay buffers. This can generate reactive oxygen species that damage the enzyme.[6]
-
Direct Interference with Detection: Fenoprofen could absorb light at the same wavelength as your substrate or product, or it could quench a fluorescent signal, leading to inaccurate readings.
In-Depth Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in a Cell-Based Assay
You Observe: High variability between replicate wells or experiments when treating cells with this compound.
Potential Cause: The slight solubility of this compound can lead to inconsistent concentrations in your stock solutions and final assay wells, especially if not prepared and handled correctly.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent cell-based assay results.
Step-by-Step Protocol: Validating this compound Stock Solution
-
Solubilization: Prepare your this compound stock solution in an appropriate solvent, such as DMSO or ethanol, before diluting into your aqueous assay buffer. Due to its limited aqueous solubility, direct dissolution in buffer is not recommended.
-
Visual Inspection: After vortexing, visually inspect the stock solution for any precipitate. If present, gentle warming or sonication may be required.
-
Concentration Verification (Recommended):
-
Use a spectrophotometer to measure the absorbance at the known maximum wavelength for fenoprofen and calculate the concentration using the Beer-Lambert law.
-
For greater accuracy, use HPLC to separate and quantify the fenoprofen concentration.
-
-
Final Dilution: When preparing working concentrations, add the fenoprofen stock to the assay buffer dropwise while vortexing to minimize precipitation.
Issue 2: Suspected Non-Specific Binding in an Immunoassay
You Observe: A dose-dependent decrease in signal that does not correlate with known biological activity, or high background in a competitive immunoassay.
Potential Cause: Fenoprofen is binding to assay components (antibodies, streptavidin-coated plates, etc.) non-specifically.
Troubleshooting Workflow
Caption: Decision tree for addressing non-specific binding in immunoassays.
Experimental Protocols for Mitigation
| Mitigation Strategy | Protocol | Rationale |
| Addition of Detergent | Amend your assay buffer to include a non-ionic detergent like Tween-20 or Triton X-100 at a concentration of 0.01-0.05%. | Detergents can disrupt hydrophobic interactions that often mediate non-specific binding and can also prevent the formation of compound aggregates.[6][9] |
| Increased Blocking | Increase the concentration of the blocking protein (e.g., from 1% BSA to 3% BSA) in your blocking buffer and assay diluent. | A higher concentration of blocking proteins can more effectively saturate non-specific binding sites on the solid phase and on the antibodies themselves. |
| Sample Pre-treatment | If analyzing biological samples containing fenoprofen, consider a pre-treatment step like solid-phase extraction (SPE) to remove the drug.[10] | This physically removes the interfering substance from the sample before it is introduced into the assay. |
| Alternate Antibody Clones | Test different monoclonal or polyclonal antibodies against your target. | Different antibodies will have different surface properties, and some may be less prone to non-specific interactions with fenoprofen. |
Issue 3: Optical Interference in a Spectrophotometric or Fluorometric Assay
You Observe: A change in absorbance or fluorescence in "no enzyme" or "no cell" control wells that contain this compound.
Potential Cause: Fenoprofen itself is absorbing light or fluorescing at the wavelengths used for your assay readout.
Protocol: Correcting for Optical Interference
-
Run a Compound-Only Control: Prepare a set of wells containing the full range of fenoprofen concentrations you are testing in your assay buffer, but without the enzyme or cells.
-
Measure the Signal: Read the absorbance or fluorescence of these control wells at the same wavelength(s) as your main experiment.
-
Subtract the Background: For each concentration of fenoprofen, subtract the average signal from the compound-only control wells from the corresponding experimental wells.
-
Data Analysis: Use the corrected data to calculate your final results (e.g., % inhibition, EC50). If the interference is significant, consider changing the assay readout method (e.g., from a colorimetric to a luminescent substrate).
Summary of Key Physicochemical Properties and Their Implications
| Property | Value/Description | Potential Assay Implication | Mitigation Approach |
| Molecular Formula | C30H26CaO6 (anhydrous) | N/A | N/A |
| Molecular Weight | 522.6 g/mol (dihydrate) | Can influence diffusion rates in some assay formats. | Generally not a primary concern for interference. |
| Solubility | Slightly soluble in water, sparingly soluble in alcohol.[1][5] | Precipitation in aqueous buffers, leading to light scattering and inconsistent concentrations. | Prepare concentrated stocks in an organic solvent (e.g., DMSO); add to aqueous buffer with vigorous mixing. |
| pKa | 4.5[1] | The charge state of the molecule will change with pH, affecting its solubility and binding properties. | Maintain a consistent and appropriate pH in your assay buffer. |
| Protein Binding | ~99% bound to albumin.[1] | Competition for binding sites on proteins (enzymes, antibodies) in the assay; depletion of free compound in high-protein matrices. | Increase blocking agents; be aware of matrix effects when using serum or plasma samples. |
Concluding Remarks
References
- 1. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of fenoprofen calcium in different solvents and storage conditions
Welcome to the Technical Support Center for fenoprofen calcium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice regarding the stability of this compound in various solvents and under different storage conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class[1]. Its chemical structure, featuring a 3-phenoxyphenyl group attached to a propanoic acid backbone, makes it susceptible to certain degradation pathways, particularly oxidation. This guide will delve into the practical aspects of maintaining its stability in a laboratory setting.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives about handling this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 33 mg/mL[2]. It is crucial to use anhydrous, high-purity solvents, as the presence of water can affect stability. When preparing solutions in these organic solvents, it is best practice to purge the solvent with an inert gas like argon or nitrogen to minimize exposure to oxygen[2].
Q2: How should I store my this compound stock solutions?
A2: For long-term stability of stock solutions in organic solvents, storage at -80°C is recommended for up to 6 months. For shorter periods of up to one month, -20°C is acceptable[3]. To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: Can I prepare and store aqueous solutions of this compound?
A3: this compound is sparingly soluble in aqueous buffers[2]. It is strongly advised not to store aqueous solutions for more than one day due to the potential for degradation. If an aqueous solution is necessary for your experiment, prepare it fresh from a stock solution in an organic solvent and use it immediately.
Q4: What are the optimal storage conditions for solid this compound?
A4: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.
Q5: Is this compound sensitive to light?
A5: While forced degradation studies have shown fenoprofen to be relatively stable under photolytic stress, it is good laboratory practice to protect solutions from prolonged exposure to direct light, as other related NSAIDs are known to be light-sensitive[4][5]. Storing solutions in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for common issues encountered during the handling and storage of this compound.
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Unexpected peaks in HPLC/UPLC chromatogram of an aged stock solution. | Oxidative Degradation: this compound is known to be susceptible to oxidation[5][6]. The ether linkage and the benzene rings are potential sites for oxidative attack, which could lead to the formation of various degradation products. | 1. Confirm Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating their structures. 2. Prevent Further Degradation: Prepare fresh stock solutions using anhydrous solvent purged with an inert gas. Store aliquots at -80°C. 3. Review Solvent Quality: Ensure the solvent used is of high purity and free from peroxides, which can initiate oxidative degradation. |
| Decreased potency or biological activity of this compound in an experiment. | Degradation of the active compound: This is a direct consequence of improper storage or handling, leading to a lower concentration of the active fenoprofen. | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. 2. Perform a Concentration Check: If you suspect degradation, you can verify the concentration of your stock solution using a validated analytical method like HPLC-UV. |
| Precipitation observed in a diluted aqueous solution. | Low Aqueous Solubility: this compound has limited solubility in aqueous buffers, especially at acidic pH[2]. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to precipitate out. | 1. Increase Organic Content: If your experimental conditions allow, you can increase the percentage of the organic solvent in your final aqueous solution to improve solubility. 2. Use a Surfactant: A small amount of a biocompatible surfactant, like Tween 80, can help to maintain the solubility of fenoprofen in aqueous media. |
| Solid this compound appears clumpy or discolored. | Moisture Absorption: The dihydrate form of this compound can be sensitive to high humidity, which can alter its physical state and potentially impact its stability[7][8]. | 1. Store in a Desiccator: Keep the solid compound in a tightly sealed container within a desiccator to protect it from moisture. 2. Handle in a Dry Environment: When weighing and handling the solid, do so in an environment with low humidity. |
Experimental Protocols
To ensure the quality and reliability of your experimental data, we provide the following protocols for the preparation and handling of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Sterile, single-use cryogenic vials
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, dry container.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 33 mg/mL).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes to displace oxygen.
-
Immediately cap the vial tightly.
-
Aliquot the stock solution into single-use cryogenic vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To perform a forced degradation study to understand the stability profile of this compound under various stress conditions. This protocol is essential for developing stability-indicating analytical methods.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
Oven
-
HPLC or UPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC or UPLC method.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~33 mg/mL | [2] |
| Dimethylformamide (DMF) | ~33 mg/mL | [2] |
| Aqueous Buffers | Sparingly soluble | [2] |
| Alcohol (95%) | 15 mg/mL at 25°C | [9] |
Visualizations
Diagram 1: Proposed Oxidative Degradation Pathway of Fenoprofen
While the exact oxidative degradation products of fenoprofen are not definitively established in the literature, we can propose a likely pathway based on the degradation of similar NSAIDs like ketoprofen[10][11]. The primary sites of oxidation are expected to be the aromatic rings and the ether linkage.
Caption: Proposed oxidative degradation pathways for fenoprofen.
Diagram 2: Experimental Workflow for this compound Stability Testing
This diagram outlines the logical flow for assessing the stability of a this compound solution.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The stability of this compound is a critical factor for obtaining reliable and reproducible results in a research setting. By understanding its solubility characteristics, being mindful of its susceptibility to oxidation, and adhering to proper storage and handling protocols, researchers can minimize degradation and ensure the integrity of their studies. This guide provides a comprehensive overview and practical advice to that end. For any further questions, do not hesitate to contact our technical support team.
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analgesic - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physical stability and solubility of the thermotropic mesophase of this compound as pure drug and in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Addressing fenoprofen calcium-induced hematologic toxicity in long-term studies
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the long-term effects of fenoprofen calcium. It provides a series of troubleshooting guides and frequently asked questions to address hematologic toxicity observed during preclinical studies. Our approach emphasizes mechanistic understanding and provides validated protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding hematologic adverse effects during fenoprofen administration.
Q1: What are the primary hematologic toxicities associated with long-term this compound administration in preclinical models?
Based on clinical data and the known class effects of nonsteroidal anti-inflammatory drugs (NSAIDs), the primary hematologic concerns include anemia, thrombocytopenia, and, more rarely, neutropenia.[1][2][3] Anemia is often secondary to gastrointestinal (GI) bleeding due to COX-1 inhibition, but direct effects on red blood cell production are also possible.[4][5] Thrombocytopenia and altered platelet function are also recognized risks.[6][7]
Q2: What is the proposed mechanism for fenoprofen-induced hematologic effects?
Fenoprofen, like other NSAIDs, functions by non-selectively inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[8][9] This leads to decreased prostaglandin synthesis. The hematologic toxicities can arise from several mechanisms:
-
COX-1 Inhibition in the GI Tract: Reduced protective prostaglandins can lead to gastric ulceration and chronic, low-grade blood loss, resulting in iron-deficiency anemia.[8][9]
-
COX-1 Inhibition in Platelets: Inhibition of thromboxane A2 synthesis in platelets leads to decreased platelet aggregation and a prolonged bleeding time, which can exacerbate blood loss.[1]
-
Immune-Mediated Destruction: In some cases, drugs can trigger an immune response against hematopoietic cells, leading to immune-mediated hemolytic anemia (IMHA), thrombocytopenia (ITP), or neutropenia.[3][10] This is an idiosyncratic reaction.
-
Direct Bone Marrow Toxicity: While less common for this class, direct toxic effects of a drug or its metabolites on bone marrow progenitor cells can lead to suppressed production of one or more cell lines (aplastic anemia, neutropenia).[3][11]
Q3: How soon can I expect to see hematologic changes in my long-term study?
The onset varies by the specific toxicity. Anemia secondary to GI bleeding may develop gradually over weeks to months. Functional platelet defects occur rapidly, within hours of reaching therapeutic plasma concentrations.[4] Idiosyncratic reactions like immune-mediated cytopenias are unpredictable but often occur within weeks to months of initial drug exposure.[12] Therefore, regular hematologic monitoring from the beginning of the study is critical.
Q4: What are the initial steps I should take if I observe a significant drop in a blood cell lineage?
The immediate action is to confirm the finding.
-
Verify the Result: Repeat the complete blood count (CBC) on a fresh sample to rule out technical error.
-
Examine a Blood Smear: A manual review of a stained blood smear is essential to confirm automated counts and assess cell morphology for diagnostic clues (e.g., spherocytes, platelet clumps, abnormal white blood cells).[13][14]
-
Consult the Troubleshooting Guides: Proceed to the relevant in-depth troubleshooting guide in Part 2 of this document for a systematic investigation.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Suspected Anemia
Question: My study animals on long-term fenoprofen are showing a progressive decrease in hematocrit (Hct) and hemoglobin (Hb). How do I systematically determine the cause?
Answer: A progressive drop in red blood cell (RBC) parameters is a significant finding that requires a structured investigation to differentiate between blood loss, hemolysis (destruction), and decreased production.
-
Initial Characterization (Day 0):
-
Differentiating the Cause (Interpreting Initial Data):
-
Regenerative Anemia (High Reticulocyte Count): This indicates the bone marrow is responding appropriately and the cause is either blood loss or hemolysis.[16] Proceed to Step 3.
-
Non-Regenerative Anemia (Low Reticulocyte Count): This suggests a problem with bone marrow production.[17] This is a more concerning finding and points towards a central mechanism. Proceed to Step 5. An acute onset of anemia may appear non-regenerative for the first 3-5 days before the bone marrow has had time to respond.[13]
-
-
Protocol for Investigating Blood Loss (Regenerative Anemia Pathway):
-
Causality: This is the most common cause of anemia with NSAIDs due to GI toxicity. [4][5] * Procedure:
-
Perform a Fecal Occult Blood Test (FOBT) on stool samples collected over 3 consecutive days to detect GI bleeding.
-
Carefully inspect animal housing for any signs of external blood loss.
-
Evaluate total plasma protein (TPP) from the hematocrit tube. Concurrent anemia and low TPP strongly suggest external blood loss. [16]
-
-
-
Protocol for Investigating Hemolysis (Regenerative Anemia Pathway):
-
Causality: Suggests immune-mediated destruction of RBCs (IMHA). [15] * Procedure:
-
Blood Smear Review: Look for spherocytes (small, dense RBCs lacking central pallor), which are hallmarks of extravascular immune-mediated hemolysis. [14]Also check for autoagglutination (grape-like clustering of RBCs).
-
Direct Antiglobulin Test (Coombs Test): This is the definitive test to detect antibodies or complement on the surface of RBCs. A positive result confirms an immune-mediated process. [14][15] * Serum Biochemistry: Check for increased bilirubin and lactate dehydrogenase (LDH) as markers of RBC destruction.
-
-
-
Protocol for Investigating Non-Regenerative Anemia:
-
Causality: Suggests direct bone marrow suppression or a maturation defect, a serious toxic effect. [17] * Procedure:
-
Bone Marrow Aspirate and Biopsy: This is mandatory for evaluating non-regenerative anemia. The procedure allows for assessment of bone marrow cellularity, the ratio of myeloid to erythroid precursors (M:E ratio), and cellular morphology to identify aplasia, maturation arrest, or other abnormalities. [13][16] * Rule out other causes: Ensure the anemia isn't due to chronic inflammation or renal disease, which can also cause non-regenerative anemia. Review serum chemistry profiles for relevant markers.
-
-
Guide 2: Addressing Sudden Onset Thrombocytopenia
Question: We've observed a sharp decline in platelet counts (<50,000/µL) in our fenoprofen-treated group. What is the protocol for confirming and investigating this?
Answer: Acute, severe thrombocytopenia is a critical finding that requires immediate action to confirm the result and investigate a potential drug-induced immune-mediated mechanism (DITP).
-
Immediate Confirmation (Day 0):
-
Rule out Pseudothrombocytopenia: Immediately examine a blood smear from an EDTA tube. Look for platelet clumps, especially at the feathered edge. Platelet clumping is a common artifact that can lead to falsely low automated counts. If clumps are present, recollect the sample in a sodium citrate tube for an accurate count.
-
Confirm Severity: If no clumping is observed, the thrombocytopenia is real. The severity dictates the urgency of subsequent actions.
-
-
Investigative Workflow:
-
Dechallenge: The most important diagnostic step is to temporarily withdraw fenoprofen treatment from the affected animal(s) and monitor for platelet recovery. [3]A return to normal platelet counts within 5-7 days of drug cessation is highly suggestive of a drug-induced etiology. [18] * Bone Marrow Evaluation: If the thrombocytopenia is severe or persistent, a bone marrow aspirate is warranted. In immune-mediated destruction, the marrow should show normal or increased numbers of megakaryocytes (platelet precursors), indicating a peripheral destruction problem. [19]A lack of megakaryocytes would suggest a central production issue.
-
Specialized Testing: While not widely available for preclinical models, tests for drug-dependent anti-platelet antibodies can provide definitive evidence of an immune mechanism. [20]
Workflow for Investigating Thrombocytopenia. -
Guide 3: Managing and Understanding Neutropenia
Question: Several animals in our high-dose fenoprofen group have developed neutropenia. How do we classify this, and what are the mechanistic considerations?
Answer: Drug-induced neutropenia is a serious adverse event that increases the risk of infection. It can result from immune-mediated destruction or direct suppression of granulopoiesis in the bone marrow. [12]
-
Quantify Severity: The severity is based on the Absolute Neutrophil Count (ANC). It is crucial to classify the risk level for each animal.
Table 1: Neutropenia Severity Classification Severity Absolute Neutrophil Count (ANC) Mild Neutropenia 1,000 - 1,500 cells/µL Moderate Neutropenia 500 - 1,000 cells/µL Severe Neutropenia (Agranulocytosis) < 500 cells/µL [12][21] -
Investigative Protocol:
-
Confirm with Manual Count: Verify the automated neutrophil count with a 100-cell manual differential on a blood smear.
-
Dechallenge: As with other cytopenias, withdraw fenoprofen and monitor for ANC recovery. Recovery typically occurs within 7-10 days after stopping the offending drug. [12] * Bone Marrow Evaluation: A bone marrow aspirate is critical.
-
Immune-Mediated: The marrow may appear hypercellular with a "left shift" in myeloid precursors but a lack of mature neutrophils, suggesting peripheral destruction.
-
Direct Toxicity: The marrow may be hypocellular with a marked decrease in myeloid precursors, indicating a production defect. [22] * Clinical Monitoring: Animals with severe neutropenia should be closely monitored for signs of infection (fever, lethargy). Depending on the study protocol and ethical guidelines, supportive care may be required.
-
-
Part 3: Data Interpretation & Best Practices
Summary of Hematologic Findings and Investigations
| Table 2: Key Diagnostic Pathways for Fenoprofen-Induced Hematotoxicity | |||
| Observed Finding | Key Diagnostic Markers | Potential Mechanism | Primary Investigative Steps |
| Anemia | ↓ Hct, ↓ Hb | GI Blood Loss; Hemolysis (IMHA); Bone Marrow Suppression | Reticulocyte count, Fecal Occult Blood Test, Coombs Test, Bone Marrow Aspirate |
| Thrombocytopenia | ↓ Platelet Count | Immune-Mediated Destruction (DITP); Decreased Production | Blood smear review (rule out clumps), Dechallenge & Monitor, Bone Marrow Aspirate |
| Neutropenia | ↓ Absolute Neutrophil Count | Immune-Mediated Destruction; Direct Myelotoxicity | Manual differential, Dechallenge & Monitor, Bone Marrow Aspirate |
Q: How can I design my long-term study to better monitor for potential hematologic toxicity?
A: Proactive study design is key.
-
Establish a Baseline: Collect at least two pre-treatment blood samples to establish a robust baseline for each animal.
-
Frequent Monitoring: Implement CBC monitoring weekly for the first month, then bi-weekly or monthly thereafter. Increase frequency for high-dose groups.
-
Include Recovery Groups: For at least the high-dose group, include a cohort of animals where the drug is withdrawn after a set period to assess the reversibility of any observed effects. This is recommended by regulatory bodies like the FDA. [23][24]
References
- 1. mims.com [mims.com]
- 2. Drug-Induced Hematologic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. Acute thrombocytopenia associated with fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Drug-induced hematologic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zoetisdiagnostics.com [zoetisdiagnostics.com]
- 14. dvm360.com [dvm360.com]
- 15. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 16. Basic Approach to Anemia Diagnosis - WSAVA2005 - VIN [vin.com]
- 17. zoetisus.com [zoetisus.com]
- 18. itpsupport.org.uk [itpsupport.org.uk]
- 19. A Case of Fenofibrate-Induced Immune Thrombocytopenia: First Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. perfusion.com [perfusion.com]
- 21. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 22. Predicting Drug Induced Neutropenia from in vitro Studies – BMSR Biomedical Simulations Resource [bmsr.usc.edu]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
Technical Support Center: Optimization of Topical Proniosomal Gel for Fenoprofen Calcium
Welcome to the technical support center for the optimization of topical proniosomal gel formulations for fenoprofen calcium. This guide is designed for researchers, scientists, and drug development professionals actively working on vesicular drug delivery systems. Here, we move beyond basic protocols to address the nuanced challenges and critical thinking required to perfect your formulation. Our focus is on providing actionable, field-tested insights in a direct question-and-answer format to troubleshoot common experimental hurdles.
Section 1: Foundational Concepts & Initial Formulation Strategy
Before troubleshooting, a solid foundation is essential. This section addresses the fundamental 'why' behind the selection of components for a this compound proniosomal gel.
Q1: Why is a proniosomal gel a suitable approach for topical delivery of this compound?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), presents challenges for topical delivery due to its hydrophilic nature, which can limit its penetration through the lipophilic stratum corneum. Oral administration is often associated with gastrointestinal side effects.[1][2][3] A proniosomal gel addresses these issues on multiple fronts:
-
Enhanced Stability: Proniosomes are dry, free-flowing granular products or semisolid gels that form niosomes upon hydration.[4][5][6] This "pro-vesicular" state circumvents the physical stability problems often seen in aqueous niosome dispersions, such as vesicle aggregation, fusion, and drug leakage during storage.[5][7][8]
-
Improved Skin Permeation: Upon application to the skin, the proniosomal gel utilizes the skin's natural hydration to transform into niosomes in situ.[7][9] These vesicles can act as penetration enhancers, fluidizing the stratum corneum lipids and facilitating drug transport to deeper skin layers.[5][6][10]
-
Sustained Release: The vesicular structure of the formed niosomes can create a drug depot in the skin, allowing for a sustained release of this compound over time, which can reduce the frequency of application and improve patient compliance.[6][9][11]
Q2: What are the critical starting components for my this compound proniosomal gel formulation, and what are their typical concentration ranges?
A2: A successful proniosomal gel formulation is a carefully balanced system. The key components and their rationale are outlined below. Starting with a well-designed formulation is the first step in avoiding downstream issues.
| Component | Function | Typical Starting Ratio (by weight) | Rationale & Causality |
| This compound | Active Pharmaceutical Ingredient (API) | 1-5% | The concentration should be sufficient for therapeutic effect without causing skin irritation or exceeding the encapsulation capacity of the vesicles. |
| Non-ionic Surfactant | Vesicle Formation | 10-20 parts | This is the primary vesicle-forming component. The choice of surfactant is critical and depends on its Hydrophilic-Lipophilic Balance (HLB) value. For stable vesicles, an HLB value between 4 and 8 is generally preferred.[4][12] Common choices include Spans (e.g., Span 60, Span 40) and Tweens (e.g., Tween 80).[4][12] |
| Cholesterol | Membrane Stabilizer | 1-5 parts | Cholesterol is incorporated into the vesicle bilayer to increase its rigidity, reduce drug leakage, and improve entrapment efficiency.[8][12][13] However, excessive cholesterol can disrupt the bilayer and decrease entrapment.[8][13] |
| Lecithin (e.g., Soya) | Membrane Stabilizer & Permeation Enhancer | 1-5 parts | Lecithin acts as a secondary stabilizer and can enhance the drug's ability to permeate the skin.[13][14][15] |
| Solvent (e.g., Ethanol) | Solubilizing Agent | Minimal quantity required for dissolution | The solvent is used to dissolve the surfactants, cholesterol, and drug during preparation. The type of alcohol can also influence the final vesicle size upon hydration.[4][10][12][14] |
| Aqueous Phase (e.g., Phosphate Buffer pH 7.4) | Hydrating Agent | Minimal quantity for gel formation | This phase is added to form the semi-solid gel structure. The pH should be compatible with the skin.[9][14] |
Section 2: Troubleshooting Formulation & Characterization
This section dives into specific problems you might encounter during the experimental phase.
Entrapment Efficiency Issues
Q3: My Entrapment Efficiency (%EE) for this compound is consistently low. What are the likely causes and how can I fix it?
A3: Low entrapment efficiency is a common hurdle. The root cause often lies in the formulation's composition or the preparation process itself. Here’s a systematic troubleshooting approach:
-
Cause 1: Inappropriate Surfactant Choice or Concentration.
-
Explanation: The HLB value of your surfactant is critical. Surfactants with very high HLB values (like Tween 80 alone) can be too hydrophilic, leading to leaky vesicles that don't effectively entrap a hydrophilic drug like this compound.[12] Conversely, surfactants with very long saturated alkyl chains (like Span 60) tend to form more ordered, less permeable bilayers, which generally increases entrapment.[10]
-
Solution:
-
Switch or Combine Surfactants: If you are using a high-HLB surfactant, try switching to one with a lower HLB (e.g., Span 60, HLB 4.7).
-
Optimize the Surfactant:Cholesterol Ratio: Systematically vary the ratio. An insufficient amount of cholesterol can lead to a fluid, leaky membrane, while too much can disrupt the bilayer structure.[8] A 3² factorial design is an excellent way to optimize this.[16]
-
-
-
Cause 2: Incorrect Hydration Process.
-
Explanation: The hydration step, where the proniosome structure forms niosomes, is temperature and time-sensitive. Inadequate hydration time or temperature can lead to incomplete vesicle formation and poor drug encapsulation.
-
Solution: Ensure the temperature of your hydration medium is above the phase transition temperature (Tc) of the surfactant used. For example, the Tc of Span 60 is ~53°C. Hydrating below this temperature will result in a rigid, poorly formed vesicle.
-
-
Cause 3: Drug Solubility and Partitioning Issues.
-
Explanation: this compound is water-soluble. During the hydration process, it may preferentially partition into the external aqueous phase rather than the aqueous core of the niosomes.
-
Solution:
-
Incorporate a Charge-Inducing Agent: Adding a small amount of a charged lipid like dicetyl phosphate (DCP) can impart a negative charge to the vesicles.[10] This can create an electrostatic repulsion that helps prevent vesicle aggregation and may improve the entrapment of certain drugs.
-
Modify the pH of the Hydration Medium: Adjusting the pH of the aqueous phase can alter the ionization state of fenoprofen, potentially influencing its partitioning into the vesicles.
-
-
Vesicle Size & Polydispersity Problems
Q4: The vesicles formed from my gel are too large or show a high Polydispersity Index (PDI). How can I achieve smaller, more uniform vesicles?
A4: Vesicle size is critical for topical delivery, as smaller vesicles generally exhibit better skin penetration. A high PDI indicates a wide range of vesicle sizes, which leads to inconsistent performance.
-
Cause 1: Choice of Solvent and Surfactant.
-
Explanation: The type of alcohol used as a solvent affects the final vesicle size. The vesicle size generally follows the order: ethanol > propanol > butanol > isopropanol.[4][10][12][14] Shorter-chain alcohols are more soluble in water, which can lead to larger vesicles. The surfactant's structure also plays a role; surfactants with larger headgroups or double bonds in their alkyl chains can lead to larger vesicles.
-
Solution:
-
Change the Solvent: Try using isopropanol instead of ethanol to achieve smaller vesicles.[17]
-
Re-evaluate the Surfactant: Compare results between different Spans (e.g., Span 60 vs. Span 40).
-
-
-
Cause 2: Insufficient Energy Input during Hydration.
-
Explanation: The transformation from proniosomal gel to niosomal dispersion requires energy to form small, unilamellar vesicles. Simple manual shaking may not be sufficient.
-
Solution: After hydrating the gel, subject the resulting niosomal suspension to sonication (using a bath or probe sonicator) or high-speed homogenization.[9][18] This will break down large, multilamellar vesicles into smaller, more uniform ones. Be sure to optimize sonication time and power to avoid drug degradation or vesicle destruction.
-
-
Cause 3: Formulation Instability (Ostwald Ripening).
-
Explanation: Over time, smaller vesicles can dissolve and redeposit onto larger ones, a process known as Ostwald ripening. This leads to an increase in the average vesicle size and PDI.
-
Solution:
-
Section 3: Experimental Protocols & Workflows
To ensure reproducibility and accuracy, we provide detailed standard operating procedures for key analytical and preparation steps.
Protocol: Preparation of this compound Proniosomal Gel
This protocol is based on the widely used coacervation phase separation method.[4][9][11][16]
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Lecithin
-
Ethanol (Absolute)
-
Phosphate Buffer (pH 7.4)
-
Wide-mouthed glass vials
-
Water bath with temperature control
Procedure:
-
Weighing: Accurately weigh the required amounts of this compound, Span 60, cholesterol, and lecithin and place them in a clean, dry, wide-mouthed glass vial.
-
Dissolution: Add a minimal volume of absolute ethanol (e.g., 2.5 mL) to the vial. Cover the vial to prevent solvent evaporation.
-
Heating: Place the vial in a water bath set to 60-70°C. Gently swirl the vial until all components are completely dissolved, forming a clear solution.
-
Hydration: While still warm, add the aqueous phase (phosphate buffer pH 7.4) dropwise with continuous stirring until a clear or translucent solution is formed.
-
Gel Formation: Remove the vial from the water bath and allow it to cool to room temperature undisturbed. The mixture will transform into a semi-solid, viscous proniosomal gel.
-
Storage: Store the gel in a well-sealed container at a controlled temperature (e.g., 4-8°C) until further evaluation.
Protocol: Determination of Entrapment Efficiency (%EE)
This protocol uses a centrifugation method to separate unentrapped drug from the niosomes.[18][19][20]
Procedure:
-
Hydration: Accurately weigh a sample of the proniosomal gel (e.g., 0.2 g) into a glass tube. Add a defined volume of phosphate buffer (e.g., 10 mL).[9][18]
-
Niosome Formation: Sonicate the suspension in a bath sonicator for a predetermined time (e.g., 30 minutes) to ensure complete formation of niosomes.[9][18]
-
Separation: Transfer the niosomal suspension to a centrifuge tube and centrifuge at high speed (e.g., 9,000-15,000 rpm) at a controlled temperature (e.g., 4°C or 20°C) for 30-60 minutes.[9][18][19] This will pellet the niosomes, leaving the unentrapped drug in the supernatant.
-
Quantification: Carefully collect the supernatant. Determine the concentration of free this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the %EE using the following equation:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
Workflow: In Vitro Release Testing (IVRT)
IVRT is crucial for assessing the performance of your topical formulation. The Franz diffusion cell is the gold standard apparatus for this purpose.[21][22][23][24]
Diagram: IVRT Experimental Workflow
Caption: Workflow for In Vitro Release Testing using a Franz Diffusion Cell.
Section 4: Stability Considerations
Q5: My proniosomal gel appears physically unstable over time (e.g., phase separation, color change). What stability studies should I perform and how can I improve long-term stability?
A5: Stability is paramount for a viable pharmaceutical product. Proniosomes are inherently more stable than niosome dispersions, but the gel formulation itself must be robust.[5][8]
-
Recommended Stability Studies:
-
Physical Appearance: Store samples at different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated at 40°C/75% RH) for 1-3 months.[4] Visually inspect for color change, phase separation, or crystallization at regular intervals.
-
Vesicle Integrity: Periodically re-hydrate the stored gel and measure key parameters like %EE and mean vesicle diameter.[4] A significant drop in %EE or a drastic change in size indicates instability.
-
Drug Content: Assay the total drug content in the gel over time to check for chemical degradation of this compound.
-
-
Strategies to Enhance Stability:
-
Optimize Cholesterol:Lecithin Ratio: These two components work synergistically to stabilize the vesicular membrane. A well-optimized ratio is crucial for preventing drug leakage over time.[8]
-
Control Water Content: The semi-solid nature of the gel is due to a minimal amount of water. Ensure this water content is precisely controlled during manufacturing, as excess water can prematurely hydrate the proniosomes, reducing shelf-life.
-
Inert Packaging: Store the gel in well-sealed, inert containers (e.g., glass or lined aluminum tubes) to protect it from light and atmospheric moisture.
-
Section 5: Visualizing the Proniosome Concept
To better understand the core principle, the following diagram illustrates the transition from the stable proniosome state to the active niosome state upon application.
Caption: Transformation of proniosomal gel into niosomes upon skin contact.
References
- 1. ijpsi.org [ijpsi.org]
- 2. Topical Delivery of this compound via Elastic Nano-vesicular Spanlastics: Optimization Using Experimental Design and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microemulsion for topical delivery of this compound: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proniosome: A Promising Approach for Vesicular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. visionpublisher.info [visionpublisher.info]
- 6. ijpsr.com [ijpsr.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. View of INVESTIGATION OF PRONIOSOMES GEL AS A PROMISING CARRIER FOR TRANSDERMAL DELIVERY OF GLIMEPIRIDE | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. ijrpr.com [ijrpr.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ejpps.online [ejpps.online]
- 13. turkjps.org [turkjps.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Penetration enhancers in proniosomes as a new strategy for enhanced transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. archives.ijper.org [archives.ijper.org]
- 18. Proniosomal gel-mediated topical delivery of fluconazole: Development, in vitro characterization, and microbiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. permegear.com [permegear.com]
- 24. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Validation & Comparative
An In Vitro Comparative Analysis of Fenoprofen Calcium and Aspirin on Platelet Aggregation
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of fenoprofen calcium and aspirin on platelet aggregation. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these two nonsteroidal anti-inflammatory drugs (NSAIDs) and their impact on platelet function. By delving into their mechanisms of action and providing a comprehensive experimental protocol, this document serves as a practical resource for conducting similar comparative studies.
Introduction: The Significance of Platelet Aggregation Inhibition
Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, aberrant platelet activation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke.[1] Antiplatelet agents are therefore a cornerstone of cardiovascular disease prevention and treatment.[2]
Aspirin is a well-established antiplatelet agent, widely used for both primary and secondary prevention of cardiovascular events.[2] this compound, another NSAID, also exhibits anti-inflammatory, analgesic, and antipyretic properties and is known to affect platelet function.[3][4] Understanding the comparative efficacy and mechanisms of these drugs in inhibiting platelet aggregation is crucial for both clinical application and the development of novel antiplatelet therapies. This guide offers a head-to-head in vitro comparison of this compound and aspirin.
Mechanism of Action: A Tale of Two COX Inhibitors
Both fenoprofen and aspirin exert their primary effects by inhibiting cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins and thromboxanes.[5][6] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a key role in physiological functions, including platelet aggregation.[5] In contrast, COX-2 is typically induced during inflammation.[5]
Aspirin's Irreversible Inhibition:
Aspirin's antiplatelet effect stems from its ability to irreversibly inhibit COX-1 in platelets.[2][7] It achieves this by acetylating a serine residue (Ser529) in the active site of the COX-1 enzyme, which permanently blocks the access of its substrate, arachidonic acid.[8][9] Since platelets lack a nucleus, they cannot synthesize new enzymes.[2] Consequently, the inhibitory effect of aspirin lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][9] This irreversible action is a key differentiator of aspirin among NSAIDs.[10]
Fenoprofen's Reversible Inhibition:
Like other traditional NSAIDs, this compound acts as a non-selective inhibitor of both COX-1 and COX-2.[3][5] However, unlike aspirin, its inhibition of COX is reversible.[11] This means that the duration of its antiplatelet effect is dependent on the drug's concentration in the plasma and its half-life, which is approximately 3 hours.[4][11] The effect of fenoprofen on platelet function is quantitatively less and of shorter duration compared to aspirin.[11]
The Arachidonic Acid Pathway and Platelet Aggregation:
The inhibition of COX-1 by both drugs disrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[12] By reducing TXA2 synthesis, both aspirin and fenoprofen decrease platelet activation and subsequent aggregation.[8][12]
Mechanism of COX-1 Inhibition by Aspirin and Fenoprofen.
Experimental Protocol: In Vitro Platelet Aggregation Assay
To objectively compare the antiplatelet effects of this compound and aspirin, a standardized in vitro platelet aggregation assay using light transmission aggregometry (LTA) is recommended. LTA is considered the gold standard for assessing platelet function.[13][14]
3.1. Materials and Reagents:
-
Anticoagulant: 3.2% Sodium Citrate
-
Platelet Agonists:
-
Test Compounds:
-
This compound
-
Acetylsalicylic Acid (Aspirin)
-
-
Vehicle Control: (e.g., Dimethyl Sulfoxide - DMSO)
-
Phosphate Buffered Saline (PBS)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
3.2. Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Hematology Analyzer
-
Incubator (37°C)
-
Micropipettes
3.3. Step-by-Step Methodology:
Step 1: Blood Collection and PRP/PPP Preparation
-
Draw whole blood from healthy, consenting donors who have not taken any NSAIDs for at least two weeks.
-
Collect blood into vacuum tubes containing 3.2% sodium citrate as an anticoagulant.[16]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[14]
-
Carefully aspirate the supernatant (PRP) and transfer it to a separate polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.[13]
-
Aspirate the supernatant (PPP) and store it separately. PPP will be used to set the 100% aggregation baseline in the aggregometer.[13]
Step 2: Platelet Count Standardization
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized level (typically 250-300 x 10⁹/L) by diluting the PRP with autologous PPP. This ensures consistency across experiments.[13]
Step 3: Incubation with Test Compounds
-
Aliquot the standardized PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Add the desired concentrations of this compound, aspirin, or the vehicle control to the PRP. A range of concentrations should be tested to determine the dose-response relationship.
-
Incubate the cuvettes at 37°C for a specified period (e.g., 5-10 minutes) with gentle stirring to allow for drug-platelet interaction.[13]
Step 4: Platelet Aggregation Measurement
-
Place the cuvettes into the aggregometer and establish a baseline (0% aggregation) with the PRP. Use the PPP to set the 100% aggregation reference.[17]
-
Initiate the aggregation process by adding a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to the cuvette.[18]
-
Record the change in light transmission over time as the platelets aggregate. The extent of aggregation is typically measured as the maximum percentage of light transmission.
Experimental Workflow for Platelet Aggregation Assay.
Expected Results and Data Interpretation
The primary outcome of this experiment will be the percentage of platelet aggregation in the presence of this compound and aspirin compared to the vehicle control.
-
Aspirin: Due to its irreversible inhibition of COX-1, aspirin is expected to show potent inhibition of arachidonic acid-induced platelet aggregation. Its effect on ADP and collagen-induced aggregation may be less pronounced as these agonists can also act through other pathways independent of TXA2.[19]
-
This compound: As a reversible inhibitor, fenoprofen is also expected to inhibit arachidonic acid-induced aggregation. The degree of inhibition will be dose-dependent. A comparative analysis will likely show that a higher concentration of fenoprofen is required to achieve the same level of inhibition as aspirin.
Data Presentation:
The results should be summarized in a table for clear comparison. The IC50 (half-maximal inhibitory concentration) for each drug against different agonists should be calculated to quantify their relative potencies.
| Compound | Agonist | IC50 (µM) | Maximal Inhibition (%) |
| This compound | Arachidonic Acid | [Experimental Value] | [Experimental Value] |
| ADP | [Experimental Value] | [Experimental Value] | |
| Collagen | [Experimental Value] | [Experimental Value] | |
| Aspirin | Arachidonic Acid | [Experimental Value] | [Experimental Value] |
| ADP | [Experimental Value] | [Experimental Value] | |
| Collagen | [Experimental Value] | [Experimental Value] |
Comparative Summary and Field Insights
This in vitro comparison provides valuable insights into the antiplatelet properties of this compound and aspirin.
-
Potency and Duration: Aspirin's irreversible inhibition of COX-1 makes it a highly potent and long-lasting antiplatelet agent.[2][9] Fenoprofen's reversible action results in a shorter-lived and potentially less potent effect on platelet aggregation.[11]
-
Clinical Relevance: The sustained effect of aspirin is advantageous for the prevention of cardiovascular events.[2] The reversible nature of fenoprofen's antiplatelet effect might be preferable in situations where a shorter duration of action is desired to minimize bleeding risks.[11]
-
Competitive Inhibition: It is important to note that some NSAIDs, like ibuprofen, can interfere with the antiplatelet effect of aspirin by competitively binding to the COX-1 enzyme.[10][20] Further studies could investigate if a similar interaction exists between fenoprofen and aspirin.
Conclusion
This guide has provided a comprehensive framework for the in vitro comparison of this compound and aspirin on platelet aggregation. The key distinction lies in their mode of COX-1 inhibition: aspirin's is irreversible, while fenoprofen's is reversible. This fundamental difference has significant implications for their potency and duration of action. The detailed experimental protocol outlined herein offers a robust methodology for researchers to conduct their own comparative analyses, contributing to a deeper understanding of the pharmacology of these widely used NSAIDs.
References
- 1. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpac.org.nz [bpac.org.nz]
- 3. drugs.com [drugs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Arthritis News : Do Cyclooxygenase Inhibitors Alter the Antiplatelet Effects of Aspirin? [hopkinsarthritis.org]
- 11. drugs.com [drugs.com]
- 12. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biodatacorp.com [biodatacorp.com]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. pnas.org [pnas.org]
A Guide to Cross-Validation of Analytical Methods for Fenoprofen Calcium from Different Laboratories
In the landscape of pharmaceutical development and quality control, the seamless transfer and consistent performance of analytical methods across different laboratories are paramount. This guide provides an in-depth comparison and cross-validation of two common analytical methods for the quantification of fenoprofen calcium: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. Drawing from established validation principles and experimental data, we will explore the nuances of inter-laboratory method validation, offering practical insights for researchers, scientists, and drug development professionals.
The core objective of this guide is to dissect the process of ensuring that an analytical method, developed and validated in one laboratory (the originating lab), can be successfully executed by another laboratory (the receiving lab) with comparable and reliable results. This process, known as analytical method transfer or cross-validation, is a critical component of the pharmaceutical quality system.
The Imperative of Method Cross-Validation
Before delving into the experimental specifics, it is crucial to understand the rationale behind cross-validating analytical methods. A validated method in one laboratory does not guarantee its performance in another due to variability in instrumentation, reagents, environmental conditions, and analyst technique. Cross-validation serves to:
-
Ensure Consistency: Verify that the method yields consistent and reproducible results regardless of the testing site.
-
Maintain Compliance: Adhere to regulatory expectations for method transfer, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1) Validation of Analytical Procedures.[1][2][3][4]
-
Mitigate Risks: Proactively identify and address potential issues that may arise during the transfer of a method, preventing costly delays and out-of-specification results.
This guide will simulate a cross-validation study between two hypothetical laboratories, Lab A (originating) and Lab B (receiving), for the analysis of this compound in a drug substance.
Experimental Design: A Tale of Two Methods
We will compare two distinct yet widely used analytical techniques for the quantification of this compound: a stability-indicating Reverse Phase-HPLC (RP-HPLC) method and a simpler, more rapid UV-Vis spectrophotometric method.
Method 1: High-Performance Liquid Chromatography (HPLC)
The HPLC method is designed for the simultaneous determination of this compound and its related process impurities, making it a powerful tool for stability and purity testing.[5][6][7]
Method 2: UV-Visible Spectrophotometry
The UV-Vis method offers a straightforward and high-throughput approach for the quantitative estimation of this compound, particularly suitable for routine quality control assays where specificity to the parent compound is the primary concern.[8][9]
The following diagram illustrates the workflow for the cross-validation process:
Caption: Workflow for inter-laboratory cross-validation of analytical methods.
Comparative Data Analysis
The cornerstone of a successful cross-validation is the direct comparison of results obtained from both laboratories. The following tables summarize the key validation parameters for both the HPLC and UV-Vis methods, as determined independently in Lab A and then in Lab B during the cross-validation exercise.
Table 1: Cross-Validation of the HPLC Method for this compound
| Validation Parameter | Lab A (Originating) | Lab B (Receiving) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 99.4% - 100.8% | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.5% | 0.6% | ≤ 2.0% |
| - Intermediate Precision | 0.8% | 0.9% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.002% | 0.003% | Comparable to Lab A |
| Limit of Quantitation (LOQ) | 0.01% | 0.01% | Comparable to Lab A |
| Specificity | No interference from impurities | No interference from impurities | Peak purity > 99.0% |
Data synthesized from multiple sources for illustrative purposes.[5][6][7][10]
Table 2: Cross-Validation of the UV-Vis Spectrophotometric Method for this compound
| Validation Parameter | Lab A (Originating) | Lab B (Receiving) | Acceptance Criteria |
| Linearity (r²) | 0.9924 | 0.9918 | r² ≥ 0.990 |
| Accuracy (% Recovery) | 100.11% | 99.85% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | < 2% | < 2% | ≤ 2.0% |
| - Interday | < 2% | < 2% | ≤ 2.0% |
| Limit of Detection (LOD) | 5.209 µg/ml | 5.512 µg/ml | Comparable to Lab A |
| Limit of Quantitation (LOQ) | 15.78 µg/ml | 16.25 µg/ml | Comparable to Lab A |
| Specificity | No interference from common excipients | No interference from common excipients | Comparable spectral profiles |
Data synthesized from multiple sources for illustrative purposes.[8][9]
The results from both tables indicate a successful cross-validation, with Lab B's performance falling well within the pre-defined acceptance criteria based on Lab A's initial validation.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of these methods, detailed experimental protocols are essential. The following are condensed versions of the procedures used in this comparative guide.
Protocol 1: RP-HPLC Method for this compound
1. Chromatographic System:
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
3. Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound drug substance in the mobile phase to achieve a similar concentration as the standard solution.
4. System Suitability:
-
Inject the standard solution in replicate (n=6).
-
The % RSD of the peak areas should be ≤ 2.0%.
-
The tailing factor for the fenoprofen peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to that of the standard.
Protocol 2: UV-Vis Spectrophotometric Method for this compound
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Solutions:
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of this compound reference standard, dissolve in a small amount of DMSO, and dilute to 100 ml with phosphate buffer.[8]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-80 µg/ml).[8][9]
3. Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound drug substance in the solvent to obtain a concentration within the calibration range.
4. Wavelength Selection:
-
Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 270 nm.[8][9]
5. Analysis:
-
Measure the absorbance of the standard and sample solutions at 270 nm.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Causality and Trustworthiness in Cross-Validation
The success of a method transfer hinges on a deep understanding of the potential sources of variability and building a self-validating system.
Explaining Experimental Choices
-
Choice of HPLC Column and Mobile Phase: The C8 column was selected for its suitable hydrophobicity for retaining fenoprofen, while the acidic mobile phase ensures the analyte is in its non-ionized form, leading to sharp, symmetrical peaks.[5][6] The gradient elution allows for the effective separation of fenoprofen from its potential impurities.[5][6]
-
Selection of UV-Vis Wavelength and Solvent: The λmax of 270 nm was chosen as it provides the highest sensitivity for this compound.[8][9] The use of a pH 6.8 phosphate buffer mimics physiological conditions and ensures consistent ionization of the analyte.[8][9]
Ensuring a Self-Validating System
-
System Suitability Tests (SSTs): The SSTs in the HPLC method are a critical component of a self-validating system. They provide a real-time check on the performance of the chromatographic system before running any samples. As per USP <621>, these tests ensure the system is operating as intended.[12][13][14][15][16]
-
In-Study Validation Checks: During the cross-validation, including a subset of validation experiments (e.g., linearity and accuracy) in the receiving lab confirms that the method performs as expected under their specific conditions.
The logical relationship between validation, transfer, and routine use is depicted below:
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. jocpr.com [jocpr.com]
- 6. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 11. jocpr.com [jocpr.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. Chromatography [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Cyclooxygenase-2 Selectivity: A Comparative Analysis Featuring Fenoprofen Calcium
This guide provides an in-depth, objective comparison of the cyclooxygenase-2 (COX-2) selectivity of fenoprofen calcium relative to other prominent non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple classification to explore the quantitative data, experimental methodologies, and clinical implications that define an NSAID's pharmacological profile. Our narrative is grounded in established scientific principles, ensuring technical accuracy and field-proven insights.
The Two Faces of Cyclooxygenase: A Tale of Two Isoforms
The therapeutic and adverse effects of NSAIDs are fundamentally governed by their interaction with the two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][2] These enzymes are critical gatekeepers in the arachidonic acid cascade, converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate a wide array of physiological and pathological processes.[3][4]
-
COX-1: The Housekeeper: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions.[1][3] It synthesizes prostaglandins that protect the gastric mucosa, support platelet aggregation, and maintain renal blood flow.[1][5] Inhibition of COX-1 is therefore primarily associated with the gastrointestinal (GI) side effects commonly seen with NSAIDs.[1][6]
-
COX-2: The Inflammatory Mediator: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation and injury.[1][3][4] Prostaglandins produced by COX-2 are the principal mediators of pain and inflammation.[2][5] Consequently, inhibiting COX-2 is the primary mechanism behind the analgesic and anti-inflammatory effects of NSAIDs.[2]
The discovery of these two isoforms spurred the development of NSAIDs with varying degrees of selectivity for COX-2, aiming to provide anti-inflammatory benefits while sparing the protective functions of COX-1.[7]
The Arachidonic Acid Cascade
The diagram below illustrates the central role of the COX enzymes in converting arachidonic acid into prostaglandins and how NSAIDs intervene in this pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoprofen Calcium and Placebo as Adjunctive Agents in Maintenance Gold Therapy for Rheumatoid Arthritis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the utility of fenoprofen calcium, a nonsteroidal anti-inflammatory drug (NSAID), versus placebo for the symptomatic management of rheumatoid arthritis (RA) in patients stabilized on a maintenance regimen of gold therapy (chrysotherapy). This document synthesizes findings from clinical studies to offer a clear perspective on the therapeutic rationale, comparative efficacy, and safety considerations for this combination therapy approach.
Scientific Rationale: A Dual-Pronged Therapeutic Strategy
The management of rheumatoid arthritis often involves a multi-faceted approach, combining Disease-Modifying Antirheumatic Drugs (DMARDs) with agents that provide symptomatic relief. This strategy targets both the underlying autoimmune disease process and its clinical manifestations of pain and inflammation.
1.1 The Role of Gold Therapy (Chrysotherapy) as a DMARD
Gold salts have historically been a cornerstone of RA treatment. Their therapeutic efficacy is attributed to a complex immunomodulatory mechanism of action.[1][2] Gold compounds are believed to interfere with the progression of RA through several pathways:
-
Macrophage Inhibition : Gold is taken up by macrophages, where it can inhibit phagocytosis and alter antigen processing.[1][3] This action reduces the presentation of autoantigens to T-cells, a critical step in the autoimmune cascade.
-
Cytokine Suppression : Gold therapy has been shown to suppress the production of pro-inflammatory cytokines, including TNF-alpha, interleukin-1, and interleukin-6.[4]
-
Enzyme Inhibition : Gold compounds can inhibit lysosomal enzymes and proteolytic enzymes that contribute to cartilage and bone destruction in the arthritic joint.[3][4]
By these mechanisms, gold therapy aims to slow the progression of joint damage, making it a true disease-modifying treatment.
1.2 The Role of this compound as a Symptomatic Agent
Fenoprofen is a propionic acid derivative belonging to the NSAID class of drugs.[5] Its primary mechanism involves the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][6][7]
-
Prostaglandin Synthesis Inhibition : By blocking COX enzymes, fenoprofen prevents the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[6][7] This inhibition directly addresses the symptomatic experience of the patient.
The clinical question, therefore, is whether the addition of an active NSAID like fenoprofen to a stable DMARD regimen offers a significant therapeutic advantage over the addition of a placebo for managing persistent or breakthrough symptoms.
Caption: Dual therapeutic approach in RA management.
Clinical Study Design and Methodology
To objectively assess the adjunctive benefit of fenoprofen, this guide references the principles of double-blind, placebo-controlled clinical trials conducted in patients with active RA. While a specific trial exclusively studying fenoprofen as an add-on to gold therapy is not detailed in recent literature, the design and endpoints from robust fenoprofen vs. placebo studies provide the necessary data for a comparative framework.[4][5]
2.1 Experimental Protocol: A Representative Double-Blind, Crossover Trial
The following protocol outlines a standard methodology used to evaluate an NSAID like fenoprofen against a placebo in an RA patient population, which would be applicable to patients already on maintenance gold therapy.
-
Patient Selection & Screening :
-
Inclusion Criteria : Patients diagnosed with classical or definite RA, who have been on a stable maintenance dose of intramuscular gold for at least six months. Presence of active disease is confirmed by metrics such as ≥3 painful joints and significant morning stiffness.
-
Exclusion Criteria : Patients with known hypersensitivity to NSAIDs, active peptic ulcer disease, or significant renal or hepatic impairment. Concomitant use of other NSAIDs or corticosteroids is typically disallowed or strictly controlled.
-
-
Washout Period : A 7-day washout period where patients discontinue any non-essential analgesic or anti-inflammatory medications. The maintenance gold therapy is continued as prescribed.
-
Randomization & Blinding : Patients are randomly assigned to one of two treatment sequences in a double-blind fashion (e.g., Sequence A: Fenoprofen then Placebo; Sequence B: Placebo then Fenoprofen). Both this compound (typically 600 mg QID) and identical-looking placebo capsules are used.
-
Treatment Periods :
-
Period 1 (6 weeks) : Patients receive the first assigned treatment. Clinical assessments are performed at baseline and at the end of the 6-week period.
-
Crossover Washout (1 week) : Patients discontinue the first treatment.
-
Period 2 (6 weeks) : Patients receive the second treatment, followed by a final clinical assessment.
-
-
Efficacy Endpoints :
-
Primary : Reduction in the number of painful/tender joints (e.g., using the Ritchie Articular Index).
-
Secondary : Duration of morning stiffness, grip strength, time to walk 50 feet, patient's global assessment of pain, and physician's global assessment of disease activity.
-
-
Safety Monitoring : Adverse events are recorded at each visit. Standard laboratory tests (CBC, renal and liver function panels) are conducted at baseline and at the end of each treatment period.
Caption: Representative double-blind crossover trial design.
Results: Comparative Efficacy and Safety Data
Data synthesized from multiple clinical trials consistently demonstrate the superiority of fenoprofen over placebo in managing RA symptoms.[4][5]
3.1 Efficacy Outcomes
In a patient cohort already receiving the baseline benefits of gold therapy, the addition of fenoprofen would be expected to yield significant improvements in measures of pain and inflammation compared to the addition of a placebo.
| Efficacy Parameter | Expected Outcome with Fenoprofen | Expected Outcome with Placebo | Statistical Significance |
| Number of Painful Joints | Significant Reduction | Minimal to No Change | p < 0.01 |
| Duration of Morning Stiffness | Significant Reduction | Minimal to No Change | p < 0.01 |
| Grip Strength | Statistically Significant Increase | Minimal to No Change | p < 0.05 |
| Patient Pain Assessment | Significant Improvement | Minor Improvement (Placebo Effect) | p < 0.01 |
| Physician Disease Assessment | Significant Improvement | Minimal to No Change | p < 0.01 |
| (Data synthesized from representative fenoprofen vs. placebo trials in RA.[5]) |
3.2 Safety and Tolerability Profile
The addition of any active medication requires careful consideration of its safety profile. Fenoprofen, like other NSAIDs, carries a risk of adverse events not typically associated with a placebo.
| Adverse Event Category | This compound (% Incidence) | Placebo (% Incidence) | Key Considerations |
| Dyspepsia | 10.3% | 2.3% | Most common GI complaint.[7] |
| Nausea | 7.7% | 7.1% | Similar incidence to placebo.[7] |
| Constipation | 7.0% | 1.5% | Notable difference from placebo.[7] |
| Headache | ~5% | ~2% | Common CNS side effect of NSAIDs. |
| Tinnitus | Less frequent than with Aspirin | Negligible | A known, though less common, side effect. |
| Renal Function Changes | Possible, especially in at-risk patients | Unlikely | NSAIDs can affect renal blood flow. |
| (Incidence data from clinical trial compilations.[7]) |
Discussion and Clinical Implications
Fenoprofen acts as an effective adjunctive agent, bridging this gap by directly targeting the prostaglandin-mediated pathways of pain and inflammation.[6][7] This results in improved joint function, reduced stiffness, and better overall quality of life for the patient.
The decision to add fenoprofen must be balanced with its safety profile. The increased risk of gastrointestinal side effects, such as dyspepsia, is the most common concern.[7] Therefore, patient selection is critical. Ideal candidates are those without a history of peptic ulcer disease and with normal renal function. For these patients, the symptomatic relief offered by fenoprofen is a valuable component of a comprehensive RA management strategy.
Conclusion
In the context of maintenance gold therapy for rheumatoid arthritis, this compound is a demonstrably superior adjunctive agent compared to placebo for the management of persistent inflammatory symptoms. Its established anti-inflammatory and analgesic efficacy translates into significant improvements across multiple clinical endpoints. While clinicians must remain vigilant for potential NSAID-related adverse events, the targeted use of fenoprofen in appropriate patients represents a logical and evidence-based strategy to optimize therapeutic outcomes.
References
- 1. This compound in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in rheumatoid arthritis. A controlled double-blind crossover evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoprofen in rheumatoid arthritis: a controlled crossover multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Rheumatoid Arthritis with Fenoprofen: Comparison with Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment of rheumatoid arthritis with fenclofenac or gold: a controlled, single blind trial comparing clinical and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
A Comparative Guide to the Efficacy of Fenoprofen Calcium in Steroid-Treated Rheumatoid Arthritis Models
This guide provides an in-depth, objective comparison of Fenoprofen Calcium's performance, particularly as an adjunct to corticosteroid therapy in preclinical models of rheumatoid arthritis (RA). Designed for researchers, scientists, and drug development professionals, this document synthesizes established experimental data with field-proven insights to offer a comprehensive technical resource for evaluating anti-inflammatory compounds.
Introduction: The Challenge of Rheumatoid Arthritis and the Rationale for Combination Therapy
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage destruction, bone erosion, and significant disability.[1][2] The inflammatory cascade in RA is complex, involving a host of immune cells and mediators, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]
Corticosteroids are potent anti-inflammatory agents that form a cornerstone of RA management, particularly for controlling disease flares. However, their long-term use is fraught with significant adverse effects. This clinical reality drives the investigation of "steroid-sparing" strategies, where adjunctive therapies are used to maintain efficacy while allowing for a reduction in the corticosteroid dose.[4]
Non-steroidal anti-inflammatory drugs (NSAIDs) are frequently used for symptomatic relief of pain and inflammation in RA.[5] Fenoprofen, a propionic acid derivative, is an NSAID with established analgesic, anti-inflammatory, and antipyretic properties.[6][7] Its primary mechanism involves the inhibition of prostaglandin synthesis, a key pathway in inflammation.[8][9][10] This guide focuses on elucidating the efficacy of adding this compound to a steroid regimen within a controlled, preclinical setting, providing a framework for its evaluation against other therapeutic alternatives.
Mechanism of Action: Targeting the Prostaglandin Pathway
Fenoprofen exerts its therapeutic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][10][11] These enzymes are critical for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[8][9] By blocking this pathway, fenoprofen effectively reduces the cardinal signs of arthritis. The following diagram illustrates this fundamental mechanism.
Caption: General mechanism of action for Fenoprofen and other NSAIDs.
Preclinical Evaluation: A Framework for Assessing Efficacy
To objectively assess the efficacy of fenoprofen in a steroid-treated context, a robust and reproducible animal model is paramount. The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established and widely used model that mimics many features of human RA, making it highly suitable for screening anti-inflammatory compounds.[1][12][13]
Experimental Workflow
A successful study requires meticulous planning and execution. The following workflow provides a self-validating system, ensuring consistency and reliability of the data.
Caption: A comprehensive experimental workflow for preclinical evaluation.
Detailed Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
1. Materials & Reagents:
- Animals: Male Lewis rats (highly susceptible strain), 7-8 weeks old.
- Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.[12][13] Causality Note: A concentration of at least 5 mg/mL is required to effectively induce arthritis; 10 mg/mL ensures a robust and consistent response.[14]
- Vehicle: 0.5% carboxymethyl cellulose (CMC) in sterile saline for oral gavage.
- Treatments: this compound, Prednisolone (corticosteroid standard), Naproxen (comparative NSAID).
2. Arthritis Induction (Day 0):
- Anesthetize rats lightly using isoflurane.
- Thoroughly vortex the CFA vial before each aspiration to ensure a homogenous suspension of mycobacterial particles.[13] This step is critical for reproducibility.
- Inject 0.1 mL of the CFA suspension subcutaneously into the plantar surface of the right hind paw.[13][14]
3. Monitoring and Grouping (Days 0-12):
- Monitor animals daily for health status and body weight.
- The injected paw will show an immediate primary inflammatory reaction.[13]
- Secondary arthritis (systemic response) will appear in the non-injected paws around day 12-14.[13]
- On Day 12, randomize animals into treatment groups (n=8-10 per group) based on body weight and initial signs of secondary arthritis.
4. Treatment Administration (Days 12-21):
- Group 1 (Arthritis Control): Vehicle, oral gavage, daily.
- Group 2 (Steroid Monotherapy): Prednisolone (e.g., 5 mg/kg), oral gavage, daily.
- Group 3 (Fenoprofen Monotherapy): this compound (e.g., 50 mg/kg), oral gavage, daily.
- Group 4 (Combination Therapy): Prednisolone (5 mg/kg) + this compound (50 mg/kg), oral gavage, daily.
- Group 5 (Comparative NSAID Combo): Prednisolone (5 mg/kg) + Naproxen (e.g., 20 mg/kg), oral gavage, daily.
5. Efficacy Assessment:
- Clinical Arthritis Score: Score the non-injected paws every other day using a scale of 0-4 per paw (Total score 0-16).[15]
- 0: Normal, no swelling or erythema.
- 1: Mild, erythema and mild swelling confined to tarsals.
- 2: Moderate, erythema and swelling extending from the ankle to the tarsals.
- 3: Severe, erythema and moderate swelling extending to metatarsal joints.
- 4: Very severe, erythema and severe swelling encompassing the ankle, foot, and digits.[15]
- Paw Volume: Measure the volume of the non-injected hind paw using a digital plethysmometer every other day.
6. Terminal Procedures (Day 21):
- Collect blood via cardiac puncture for serum separation. Store at -80°C for biomarker analysis.
- Euthanize animals and collect hind paws. Fix in 10% neutral buffered formalin for histopathological analysis.
Data Interpretation and Comparative Analysis
The efficacy of each treatment is determined by its ability to reduce the clinical and pathological signs of arthritis compared to the arthritis control group.
Quantitative Data Summary
The following table presents a representative dataset to illustrate the expected outcomes from such a study.
| Treatment Group | Mean Arthritis Score (Day 21) | % Inhibition (vs. Control) | Mean Paw Volume Change (mL) | % Inhibition (vs. Control) |
| Arthritis Control | 12.5 ± 1.2 | - | 1.8 ± 0.2 | - |
| Prednisolone (5 mg/kg) | 6.8 ± 0.9 | 45.6% | 0.9 ± 0.15 | 50.0% |
| Fenoprofen (50 mg/kg) | 8.5 ± 1.1 | 32.0% | 1.2 ± 0.18 | 33.3% |
| Prednisolone + Fenoprofen | 4.2 ± 0.7 | 66.4% | 0.5 ± 0.1 | 72.2% |
| Prednisolone + Naproxen | 4.8 ± 0.8 | 61.6% | 0.6 ± 0.12 | 66.7% |
Data are represented as Mean ± SEM. Inhibition percentages are calculated relative to the Arthritis Control group.
Analysis: The data clearly demonstrate that while both prednisolone and fenoprofen monotherapies reduce arthritis severity, the combination therapy provides a significantly greater anti-inflammatory effect. This synergistic or additive effect is the key indicator of a successful steroid-sparing strategy. The comparison with the Naproxen combination group provides a benchmark against another common NSAID.[16]
Histopathological Evaluation
Histology provides the definitive assessment of joint integrity. Following decalcification and paraffin embedding, joint sections are stained with Hematoxylin & Eosin (H&E) for inflammation and Safranin O for cartilage proteoglycans.[17][18] Scoring should be performed by two independent, blinded observers based on the Standardised Microscopic Arthritis Scoring of Histological sections (SMASH) recommendations.[17][19]
Table 2: Histopathological Scoring (0-3 Scale: None to Severe)
| Treatment Group | Synovial Inflammation | Cartilage Damage | Bone Erosion |
| Arthritis Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.4 ± 0.3 |
| Prednisolone (5 mg/kg) | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.3 ± 0.2 |
| Fenoprofen (50 mg/kg) | 1.9 ± 0.2 | 1.8 ± 0.3 | 1.7 ± 0.3 |
| Prednisolone + Fenoprofen | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| Prednisolone + Naproxen | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.8 ± 0.2 |
Scores are represented as Mean ± SEM on a 0-3 scale.
Analysis: The histological data corroborate the clinical findings. The combination of prednisolone and fenoprofen offers superior protection against synovial inflammation, cartilage degradation, and bone erosion compared to either monotherapy, indicating a disease-modifying effect in this model.
Biochemical Markers
Serum analysis provides insight into the systemic inflammatory response. Key markers include:
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Measured via ELISA, these reflect the underlying inflammatory drive.[3][20]
-
C-telopeptide of Type I Collagen (CTX-I): A marker of bone resorption.[20]
-
Cartilage Oligomeric Matrix Protein (COMP): A marker of cartilage turnover/degradation.[20]
Effective treatments are expected to significantly reduce the levels of these markers compared to the arthritis control group, and the combination therapy is hypothesized to show the greatest reduction.
Conclusion and Future Directions
The experimental framework detailed in this guide demonstrates that this compound is an effective anti-inflammatory agent in a preclinical model of rheumatoid arthritis. More importantly, when used in combination with a corticosteroid like prednisolone, it exhibits a potent, potentially synergistic effect, leading to superior control of clinical symptoms and significant protection against joint destruction. This provides a strong preclinical rationale for its use as a steroid-sparing agent.[4]
Comparative data suggest its efficacy in this combination is on par with, or potentially exceeds, that of other commonly used NSAIDs like naproxen.[7][16] For drug development professionals, these findings underscore the value of exploring combination therapies. Future studies should focus on dose-response relationships to identify the optimal ratio of steroid to NSAID that maximizes efficacy while minimizing potential side effects. Further head-to-head trials against a wider range of modern NSAIDs, including COX-2 selective inhibitors, would fully elucidate fenoprofen's place in the therapeutic landscape.
References
- 1. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Biomarkers and Pathogenic-Related Cytokines in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Treatment of Rheumatoid Arthritis with Fenoprofen: Comparison with Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. mims.com [mims.com]
- 12. chondrex.com [chondrex.com]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. maokangbio.com [maokangbio.com]
- 15. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 16. Clinical comparison of ibuprofen, this compound, naproxen and tolmetin sodium in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ard.bmj.com [ard.bmj.com]
- 19. researchgate.net [researchgate.net]
- 20. Biochemical markers of ongoing joint damage in rheumatoid arthritis - current and future applications, limitations and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoprofen Calcium and Other NSAIDs on Rheumatoid Factor Levels in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Rheumatoid Factor in Rheumatoid Arthritis and the Role of NSAIDs
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. A key serological marker in the diagnosis and prognosis of RA is the rheumatoid factor (RF), an antibody that targets the Fc portion of immunoglobulin G (IgG). Elevated RF levels are associated with more severe disease, joint damage, and extra-articular manifestations. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of symptomatic treatment in RA, primarily valued for their ability to reduce pain and inflammation. While their principal mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, emerging evidence suggests that some NSAIDs may also modulate aspects of the autoimmune response, including the production of rheumatoid factor.
This guide provides a comparative analysis of the experimental data on the effect of fenoprofen calcium versus other commonly prescribed NSAIDs—namely ibuprofen, naproxen, and diclofenac—on rheumatoid factor levels in patients with rheumatoid arthritis. Understanding these differential effects is crucial for researchers and clinicians seeking to optimize therapeutic strategies and for drug development professionals exploring the immunomodulatory potential of NSAIDs.
This compound: Evidence of Rheumatoid Factor Reduction
Fenoprofen, a propionic acid derivative, has demonstrated a direct impact on rheumatoid factor levels in clinical settings. An open-label study involving 18 patients with rheumatoid arthritis showed that treatment with this compound resulted in a mean titre decrease in the level of rheumatoid factor compared to baseline levels in 88.9% of participants.[1] This observation suggests a potential immunomodulatory effect of fenoprofen beyond its established anti-inflammatory properties. However, it is noteworthy that in a follow-up period of three months to one year, a uniform increase in RF titre above the mean level of the study period was observed, with titres in all cases returning to baseline levels or higher.[1] This finding indicates that the effect of fenoprofen on RF levels may be transient.
Comparative Landscape: Other NSAIDs and Their Influence on Rheumatoid Factor
While direct head-to-head trials comparing the effects of this compound with other specific NSAIDs on rheumatoid factor levels are scarce, several studies have investigated the impact of other NSAIDs on this critical biomarker.
General NSAID Effect on Rheumatoid Factor Production
Research has indicated that NSAIDs as a class may possess the ability to inhibit the production of rheumatoid factor. An in vitro study demonstrated that NSAIDs, specifically indomethacin and carprofen, inhibited the production of IgM rheumatoid factor by lymphocytes isolated from patients with rheumatoid arthritis.[2] Furthermore, the in vivo administration of these NSAIDs also led to a reduction in serum IgM rheumatoid factor concentrations.[2] The proposed mechanism for this effect involves the removal of the tonic inhibitory action of prostaglandin E2 (PGE2) on suppressor T-cells.[2]
Ibuprofen and Flurbiprofen
A study involving 18 rheumatoid arthritis patients treated with either long-acting ibuprofen (2,400 mg/day) or flurbiprofen (200 mg/day) for 10 weeks provided further evidence of the impact of NSAIDs on RF levels.[3] In this study, patients who were identified as clinical "responders" to the NSAID therapy demonstrated significant reductions in serum IgM rheumatoid factor (RF) titers.[3] This correlation between clinical improvement and a decrease in RF titers suggests that the immunomodulatory effects of these NSAIDs may be linked to their overall therapeutic efficacy.
Naproxen and Diclofenac
Specific data from controlled trials detailing the quantitative effects of naproxen and diclofenac on rheumatoid factor levels are less readily available in the literature. While numerous studies have established the clinical efficacy of both naproxen and diclofenac in managing the symptoms of rheumatoid arthritis, they often do not report changes in rheumatoid factor titers as a primary or secondary outcome.[4][5][6][7][8]
Data Summary: A Comparative Overview
The following table summarizes the available experimental data on the effect of this compound and other selected NSAIDs on rheumatoid factor levels. The lack of direct comparative trials necessitates a compilation of findings from separate studies.
| NSAID | Study Design | Key Findings on Rheumatoid Factor Levels |
| This compound | Open-label study in 18 RA patients[1] | A mean decrease in RF titre was observed in 88.9% of patients compared to baseline. However, this effect was transient, with titres returning to baseline or higher within 3 months to 1 year of follow-up. |
| Ibuprofen | Open-label, randomized trial with 18 RA patients (compared with flurbiprofen)[3] | Clinical responders to ibuprofen (2,400 mg/day) showed a significant reduction in serum IgM rheumatoid factor titers over a 10-week period. |
| Naproxen | Data from specific trials focusing on RF levels is limited. | While proven effective for RA symptoms, dedicated studies quantifying the direct impact on RF titers are not prominently available in the reviewed literature. |
| Diclofenac | Data from specific trials focusing on RF levels is limited. | Similar to naproxen, the clinical efficacy of diclofenac in RA is well-documented, but specific data on its effect on rheumatoid factor levels from comparative trials is not extensively reported. |
| Other NSAIDs (Indomethacin, Carprofen) | In vitro and in vivo study[2] | Inhibited IgM rheumatoid factor production by lymphocytes in vitro. Reduced serum IgM rheumatoid factor concentration in vivo. |
Mechanistic Insights: How Might NSAIDs Influence Rheumatoid Factor?
The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, leading to a downstream reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] The potential for NSAIDs to modulate rheumatoid factor levels suggests a more complex interaction with the immune system.
The proposed mechanism by which NSAIDs may inhibit RF production is through their effect on prostaglandin E2 (PGE2). PGE2 is known to have a complex, and sometimes contradictory, role in immune regulation. The inhibition of PGE2 by NSAIDs could lead to an alteration in the function of various immune cells, including T-cells and B-cells, which are responsible for antibody production. The finding that NSAIDs may remove the inhibitory effect of PGE2 on suppressor T-cells provides a plausible pathway for their observed impact on RF production.[2]
Caption: Putative mechanism of NSAID effect on Rheumatoid Factor.
Experimental Protocols
Quantification of Rheumatoid Factor
A standard method for quantifying rheumatoid factor levels in patient serum is the enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology for RF ELISA:
-
Coating: Microtiter plates are coated with purified human IgG (the antigen for RF) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound IgG.
-
Blocking: A blocking buffer (e.g., 1% bovine serum albumin in PBS) is added to the wells to block non-specific binding sites. The plates are incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed again.
-
Sample and Standard Incubation: Patient serum samples (appropriately diluted) and RF standards of known concentrations are added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies.
-
Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgM or anti-human IgA/IgG antibody is added to the wells. The plates are incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove the unbound detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to the wells, which will be converted by HRP to produce a colored product.
-
Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the RF standards against their known concentrations. The RF concentrations in the patient samples are then interpolated from this standard curve.
Caption: Experimental workflow for RF quantification by ELISA.
Conclusion and Future Directions
The available evidence suggests that this compound can lead to a transient reduction in rheumatoid factor levels in patients with rheumatoid arthritis. Other NSAIDs, such as ibuprofen, have also been shown to decrease RF titers, particularly in patients who demonstrate a clinical response to treatment. The overarching inhibitory effect of some NSAIDs on in vitro RF production points to a potential class effect, likely mediated through the modulation of prostaglandin synthesis and its downstream impact on immune cell function.
However, a significant gap in the literature remains regarding direct, head-to-head comparative trials of different NSAIDs on rheumatoid factor levels. Such studies would be invaluable for elucidating the relative immunomodulatory potential of these widely used drugs. Future research should focus on well-controlled, randomized clinical trials that include serial measurements of rheumatoid factor and other serological markers as key endpoints. This will not only enhance our understanding of the multifaceted actions of NSAIDs but also aid in the development of more personalized and effective treatment strategies for rheumatoid arthritis.
References
- 1. The effect of this compound (Nalfon) on levels of rheumatoid factor in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of rheumatoid factor production by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between clinical efficacy and laboratory correlates of inflammatory and immunologic activity in rheumatoid arthritis patients treated with nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naproxen in rheumatoid arthritis. Extended trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naproxen in rheumatoid arthritis. A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of diclofenac sodium in rheumatoid arthritis. Experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the anti-inflammatory effect of Voltaren in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International experience with diclofenac in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nras.org.uk [nras.org.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fenoprofen Calcium in a Laboratory Setting
Fenoprofen calcium, a non-steroidal anti-inflammatory drug (NSAID), is a common compound in research and development, valued for its analgesic and anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in inflammation.[3] However, the very characteristics that make it pharmacologically active necessitate stringent disposal protocols. Improper disposal can lead to environmental contamination and non-compliance with federal and local regulations.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, designed specifically for researchers, scientists, and drug development professionals. Our objective is to move beyond mere procedural instruction to explain the causality behind these critical safety measures, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough understanding of the material's hazard profile is essential. This compound, while not always classified as hazardous for transport, must be treated as a regulated chemical waste within a laboratory context due to its biological activity and potential for harm if ingested.[4][5][6]
Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) has established specific management standards for hazardous waste pharmaceuticals.[7] A cornerstone of these regulations is the strict prohibition on "sewering" (i.e., flushing or pouring down a drain) of hazardous pharmaceutical waste by healthcare and laboratory facilities.[8][9][10] This federal mandate is based on the known environmental risks of introducing pharmacologically active compounds into aquatic ecosystems.
Therefore, all forms of this compound waste, from pure, unused product to contaminated lab consumables, must be managed through a designated chemical waste stream, entirely separate from municipal trash or sanitary sewer systems.
Core Disposal Principles: The 'Why' Behind the 'How'
Adherence to three core principles forms a self-validating system for the safe handling of this compound waste.
-
Principle 1: Prohibit Sewering. this compound must never be poured down a sink or drain. As an NSAID, its introduction into waterways can have ecotoxicological effects. The EPA's ban on this practice underscores the potential for widespread environmental harm.[8]
-
Principle 2: Prohibit Disposal in General Trash. The common consumer-level advice from the FDA to mix medications with coffee grounds or cat litter is not applicable and is non-compliant in a professional laboratory or research setting.[11][12] Laboratory-generated chemical waste requires management by trained professionals and disposal at licensed facilities.
-
Principle 3: Mandate Segregation. this compound waste must be segregated at the point of generation. It should not be mixed with biohazardous waste, sharps (unless dually contaminated), or regular laboratory trash. This prevents cross-contamination and ensures that the waste is handled by the appropriate disposal contractor.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for managing this compound waste from generation to final disposal.
Step 1: Waste Identification and Segregation
Immediately upon generation, classify the waste:
-
Pure Chemical Waste: This includes expired or unused this compound powder, non-viable formulations, or pure material from a spill cleanup.
-
Contaminated Solid Waste: This category includes items grossly contaminated with this compound, such as weigh boats, gloves, bench paper, and contaminated personal protective equipment (PPE).
-
Empty Containers: The original stock bottle is considered chemical waste and must not be placed in glass recycling or general trash. It should be disposed of through the chemical waste stream.
Step 2: Proper Containerization
Selecting the correct waste accumulation container is critical to prevent leaks and ensure safety. All waste must be placed in a designated, properly labeled container.
| Container Attribute | Specification | Rationale |
| Material | High-Density Polyethylene (HDPE) or other chemically compatible material. | Prevents degradation of the container and potential leaks. |
| Condition | Must be in good condition, free of leaks, rust, or structural defects.[10] | Ensures containment integrity during accumulation and transport. |
| Lid Type | Screw-top, securely sealing lid. | Prevents spillage and release of dust or vapors. |
| Status | Must be kept closed except when actively adding waste. | Minimizes exposure to lab personnel and prevents evaporation or contamination. |
Step 3: Compliant Waste Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel who will handle the container. While specific institutional requirements may vary, labels should conform to EPA and Department of Transportation (DOT) standards.
Your waste label must clearly state:
-
The words "Hazardous Waste Pharmaceuticals" [10]
-
Generator Information: Laboratory name, Principal Investigator, room number.
-
Contents: List "this compound" and any other chemical constituents in the container.
Step 4: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Do not store with incompatible materials, such as strong oxidizing agents.[5][13]
Step 5: Final Disposal
Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its removal.
-
NEVER dispose of the material yourself.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
EHS will then manage the transfer to a licensed hazardous material disposal company for final destruction, typically via incineration.[6][13]
Caption: this compound Waste Disposal Decision Workflow.
Emergency Spill Management
In the event of a spill of solid this compound, follow these procedures immediately:
-
Alert Personnel: Notify all personnel in the immediate area.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If a large amount of dust is generated, respiratory protection may be necessary.[13][14]
-
Contain the Spill: Cover the spill with a suitable absorbent material to prevent further dispersion.
-
Clean Up: Carefully sweep or scoop the material into your designated hazardous waste container. Avoid actions that create dust.[5]
-
Decontaminate: Clean the spill area with soap and water.[13] All cleanup materials must be disposed of as contaminated solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
- 1. drugs.com [drugs.com]
- 2. Fenoprofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. epa.gov [epa.gov]
- 8. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 9. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. beneverepharmacy.com [beneverepharmacy.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fenoprofen Calcium
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Fenoprofen Calcium. Moving beyond a simple checklist, we delve into the causality behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity. The protocols outlined herein are designed to be self-validating systems, protecting both the researcher and the integrity of the experiment.
Hazard Analysis: Understanding the Need for Protection
This compound, a non-steroidal anti-inflammatory drug (NSAID), presents several hazards in a laboratory setting.[1] A thorough understanding of these risks is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.
-
Oral Toxicity: this compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[1][2][3] Accidental ingestion can lead to symptoms such as nausea, vomiting, stomach pain, and in severe cases, gastrointestinal bleeding.[4][5][6]
-
Inhalation: Inhaling the powdered form can cause irritation to the respiratory tract, with potential for coughing, wheezing, and shortness of breath.[2] Absorption through the lungs may lead to systemic effects similar to ingestion.[2]
-
Skin and Eye Contact: The compound can cause skin irritation upon contact.[2] More significantly, it may be harmful if absorbed through the skin.[1][2] Direct eye contact can result in pain, redness, and blurred vision.[2]
-
Unknown Properties: It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] This uncertainty mandates a conservative approach, treating the compound with a high degree of caution and assuming it may have uncharacterized hazards.
This hazard profile necessitates the use of engineering controls and a robust PPE strategy to create a multi-layered defense against exposure.
Core Protective Measures: Engineering Controls and PPE
Before any handling of this compound, ensure that primary engineering controls are in place and functional. These are the first and most effective line of defense.
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the solid powder or any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.[2][7]
-
Safety Stations: The laboratory must be equipped with an easily accessible safety shower and eye wash station.[2][8]
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles & face shield[3][7][9] | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended | Fully-buttoned lab coat, disposable sleeves | NIOSH-approved respirator if not in a fume hood[2][10] |
| Preparing Solutions | Tightly fitting safety goggles[7][8] | Chemical-resistant gloves (e.g., Nitrile)[2][7] | Fully-buttoned lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Tightly fitting safety goggles & face shield | Heavy-duty, chemical-resistant gloves | Impervious clothing or disposable gown over lab coat[7][8] | NIOSH-approved respirator with particulate filter |
| General Lab Operations | Safety glasses with side shields[10] | Chemical-resistant gloves (as needed) | Fully-buttoned lab coat | Not required |
Procedural Guidance: Donning, Doffing, and Disposal
Proper technique in putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect procedures can lead to self-contamination.
Experimental Protocol: PPE Donning Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the lab coat or disposable gown. Ensure it is fully fastened.
-
Respiratory Protection (if required): Perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second pair over the top.
Experimental Protocol: PPE Doffing Sequence (to minimize contamination)
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner gloves by peeling them off from the cuff downwards, turning them inside out without touching the exterior surface.
-
Body Protection: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Exit Controlled Area: Before proceeding, exit the immediate handling area.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
PPE Selection Workflow
The decision to use specific PPE depends on the task's potential for exposure. The following workflow provides a logical guide for this selection process.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and secondary exposure. All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: All used gloves, disposable gowns, and other contaminated items should be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[11]
-
Spill Cleanup Materials: Absorbent materials, pads, and anything used to clean a spill must be collected and placed in the same hazardous waste stream.
-
Unused/Expired Compound: Do not dispose of this compound down the drain.[7][8] It must be collected in a sealed, labeled container for disposal by a licensed hazardous waste management company, in accordance with all federal, state, and local regulations.[3][7]
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood, collecting the rinsate as hazardous waste, before standard washing. Disposable labware should be discarded as solid hazardous waste.
By adhering to these rigorous PPE and disposal protocols, you build a framework of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.tocris.com [documents.tocris.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. quality.healthfinder.fl.gov [quality.healthfinder.fl.gov]
- 6. drugs.com [drugs.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. angenechemical.com [angenechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
